Basroparib
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1858179-75-5 |
|---|---|
Molecular Formula |
C18H21F2N7O3 |
Molecular Weight |
421.4 g/mol |
IUPAC Name |
5-[4-[2,6-difluoro-4-(2-methoxyethoxy)phenyl]piperazin-1-yl]-3-methyl-6H-triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C18H21F2N7O3/c1-25-16-14(23-24-25)17(28)22-18(21-16)27-5-3-26(4-6-27)15-12(19)9-11(10-13(15)20)30-8-7-29-2/h9-10H,3-8H2,1-2H3,(H,21,22,28) |
InChI Key |
ALDDPEMJJONRDI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC(=N2)N3CCN(CC3)C4=C(C=C(C=C4F)OCCOC)F)N=N1 |
Origin of Product |
United States |
Foundational & Exploratory
Basroparib: A Targeted Approach to Colorectal Cancer Through Tankyrase Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Basroparib (formerly STP1002) is an investigational, orally available, selective tankyrase inhibitor that has demonstrated preliminary antitumor activity in advanced solid tumors, particularly colorectal cancer (CRC). This technical guide delineates the mechanism of action of this compound, focusing on its role in the Wnt/β-catenin signaling pathway, a critical driver in the pathogenesis of a significant subset of colorectal cancers. We will review preclinical and clinical data, detail experimental methodologies from key studies, and provide visual representations of the signaling cascade and experimental workflows to offer a comprehensive resource for the scientific community.
Introduction: The Wnt/β-catenin Pathway in Colorectal Cancer
The aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers, including a large proportion of colorectal cancers.[1][2][3][4][5] This activation is frequently initiated by mutations in the Adenomatous Polyposis Coli (APC) tumor suppressor gene.[1][2][3][4][5] In a healthy cell, the APC protein is a key component of a "destruction complex" that targets β-catenin for degradation. When APC is mutated and non-functional, this complex is disrupted, leading to the accumulation of β-catenin in the cytoplasm. This accumulated β-catenin then translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to drive the expression of genes involved in cell proliferation and tumorigenesis.[3]
Tankyrase, a member of the poly(ADP-ribose) polymerase (PARP) family of enzymes, plays a crucial role in destabilizing the β-catenin destruction complex by promoting the degradation of Axin, another essential component of this complex.[3] By inhibiting tankyrase, the destruction complex can be stabilized, leading to the degradation of β-catenin and the subsequent downregulation of Wnt target gene expression.[3]
This compound: A Selective Tankyrase Inhibitor
This compound is a potent and selective inhibitor of both tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2).[3] Preclinical studies have demonstrated its high activity against these enzymes.[3]
Preclinical Activity
In preclinical models, this compound has shown significant tumor growth inhibition as a monotherapy in multiple in vivo colorectal cancer xenograft models that utilize APC-mutant cell lines and patient-derived colorectal cancer cells.[3] Tumor growth inhibitions of up to approximately 64% have been observed.[3]
A key area of investigation has been the role of this compound in overcoming resistance to other targeted therapies. Specifically, studies have shown that this compound can overcome acquired resistance to MEK inhibitors in KRAS-mutated colorectal cancer.[6] The proposed mechanism for this is the suppression of Wnt-mediated cancer stemness, which acts as a bypass mechanism for MEK inhibitor resistance.[6][7] This effect was particularly noted in KRAS-G12V- or -G12D-mutated CRC cells.[6]
Clinical Development: The First-in-Human Phase 1 Study
A first-in-human, open-label, multicenter, dose-escalation Phase 1 clinical trial (NCT04505839) was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary efficacy of this compound in patients with advanced-stage solid tumors.[1][2]
Study Design and Patient Population
The study employed a classic '3+3' dose-escalation design, with patients receiving this compound orally once daily for 21 days followed by a 7-day rest period in 28-day cycles.[1][2] A total of 25 patients were treated across seven dose levels, ranging from 30 mg to 360 mg.[1][2] The majority of patients enrolled in the trial (23 out of 25) had colorectal cancer.[1][2]
Clinical Data Summary
The following tables summarize the key quantitative data from the Phase 1 clinical trial of this compound.
Table 1: this compound Preclinical Activity
| Parameter | Value | Reference |
| TNKS1 IC50 | 5.8 nmol/L | [3] |
| TNKS2 IC50 | 3.2 nmol/L | [3] |
| Max. Tumor Growth Inhibition (APC-mutant CRC xenografts) | ~64% | [3] |
Table 2: Phase 1 Clinical Trial (NCT04505839) Demographics and Dosing
| Parameter | Value | Reference |
| Total Patients Enrolled | 25 | [1][2] |
| Patients with Colorectal Cancer | 23 | [1][2] |
| Dose Levels | 7 (30 mg to 360 mg) | [1][2] |
| Dosing Regimen | Oral, once daily, 21 days on / 7 days off | [1][2] |
| Maximum Tolerated Dose (MTD) | 360 mg | [2] |
| Recommended Phase 2 Dose (RP2D) | 360 mg | [2] |
Table 3: Phase 1 Clinical Trial Efficacy and Safety
| Parameter | Value | Reference |
| Patients Evaluated for Response | 17 | [1][2] |
| Stable Disease (SD) | 4 patients (23.5%) | [1][2] |
| Duration of Stable Disease | Up to 2.5 months | [1][2] |
| Dose-Limiting Toxicities (DLTs) | None observed | [1][2] |
| Most Common Treatment-Related Adverse Events (TRAEs) | Fatigue, Nausea (mild to moderate) | [1][2] |
| Fatal Treatment-Related Adverse Events | None observed | [1][2] |
Mechanism of Action and Experimental Workflow Visualizations
To visually represent the core concepts discussed, the following diagrams have been generated using the DOT language.
Signaling Pathway Diagram
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Experimental Workflow Diagram
Caption: Workflow of the Phase 1 dose-escalation study of this compound.
Experimental Protocols
While detailed, step-by-step laboratory protocols are not available in the provided search results, the methodology for the key clinical study can be outlined as follows:
Phase 1 Clinical Trial (NCT04505839) Protocol Summary
-
Study Design: A multicenter, open-label, dose-escalation Phase 1 trial.
-
Patient Population: Patients with advanced-stage solid tumors who have progressed on standard therapies.
-
Dose Escalation: A classic '3+3' design was utilized. Enrollment began at a dose of 30 mg, with subsequent cohorts receiving escalating doses up to 360 mg. At least three patients were enrolled in each dose cohort. If one of the three patients experienced a dose-limiting toxicity (DLT), three more patients were enrolled in that cohort. If two or more patients in a cohort of up to six experienced a DLT, the maximum tolerated dose (MTD) was considered to have been exceeded.
-
Treatment Regimen: this compound was administered orally once daily for 21 consecutive days, followed by a 7-day observation period, constituting a 28-day cycle.
-
Primary Endpoints: To determine the MTD and the recommended Phase 2 dose (RP2D) of this compound, and to evaluate its safety and tolerability.
-
Secondary Endpoints: To characterize the pharmacokinetic (PK) profile of this compound and to assess its preliminary anti-tumor activity based on Response Evaluation Criteria in Solid Tumors (RECIST).
-
Assessments: Safety assessments included monitoring of adverse events (AEs), physical examinations, vital signs, and clinical laboratory tests. Efficacy was evaluated by imaging scans at baseline and regular intervals during the study.
Conclusion
This compound represents a promising therapeutic agent for colorectal cancer, particularly in tumors with a dysfunctional APC gene leading to aberrant Wnt/β-catenin signaling. Its mechanism as a tankyrase inhibitor allows for the restoration of the β-catenin destruction complex, thereby reducing the oncogenic signaling driving tumor growth. The first-in-human Phase 1 study has demonstrated a favorable safety profile and preliminary signs of anti-tumor activity.[1][2][3] Further investigation, potentially in combination with other targeted agents like MEK inhibitors in KRAS-mutated CRC, is warranted to fully elucidate the clinical potential of this compound.[6][7] This guide provides a foundational understanding of this compound's mechanism of action and its developmental progress for the scientific and drug development communities.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound overcomes acquired resistance to MEK inhibitors by inhibiting Wnt-mediated cancer stemness in KRAS-mutated colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (STP1002) / Dong-A [delta.larvol.com]
Basroparib: A Technical Guide to its Molecular Structure, Chemical Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Basroparib (formerly STP1002) is an orally bioavailable, selective small-molecule inhibitor of the tankyrase enzymes, TNKS1 and TNKS2, which are key components of the canonical Wnt/β-catenin signaling pathway.[1][2] Dysregulation of this pathway is a critical driver in the pathogenesis of various cancers, most notably colorectal cancer (CRC) with mutations in the Adenomatous Polyposis Coli (APC) gene.[3][4] This technical guide provides an in-depth overview of the molecular structure, chemical properties, mechanism of action, and preclinical and clinical data on this compound, intended for professionals in the field of cancer research and drug development.
Molecular Structure and Chemical Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name 5-[4-[2,6-difluoro-4-(2-methoxyethoxy)phenyl]piperazin-1-yl]-3-methyl-6H-1,2,3-triazolo[4,5-d]pyrimidin-7-one.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 5-[4-[2,6-difluoro-4-(2-methoxyethoxy)phenyl]piperazin-1-yl]-3-methyl-6H-1,2,3-triazolo[4,5-d]pyrimidin-7-one | [1] |
| Molecular Formula | C₁₈H₂₁F₂N₇O₃ | [1] |
| Molecular Weight | 421.4 g/mol | [1] |
| SMILES | CN1C2=C(C(=O)NC(=N2)N3CCN(CC3)C4=C(C=C(C=C4F)OCCOC)F)N=N1 | [1] |
| CAS Number | 1858179-75-5 | [1] |
Mechanism of Action: Targeting the Wnt/β-catenin Signaling Pathway
This compound exerts its anti-neoplastic effects by selectively inhibiting the enzymatic activity of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2).[2] These enzymes are members of the poly (ADP-ribose) polymerase (PARP) family and play a crucial role in the degradation of Axin, a key component of the β-catenin destruction complex.[3][4]
In cancers with a hyperactive Wnt/β-catenin pathway, often due to APC mutations, the destruction complex is unable to effectively target β-catenin for proteasomal degradation.[4] This leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates the transcription of oncogenes.
By inhibiting tankyrases, this compound stabilizes Axin levels, thereby promoting the assembly and activity of the β-catenin destruction complex.[2] This leads to increased phosphorylation and subsequent degradation of β-catenin, ultimately downregulating Wnt/β-catenin signaling and inhibiting the proliferation of cancer cells.[2]
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent and selective inhibition of tankyrase enzymes in biochemical assays.
| Target | IC₅₀ (nM) | Reference |
| TNKS1 | 5.8 | [4] |
| TNKS2 | 3.2 | [4] |
In cell-based assays, this compound effectively inhibited the growth of APC-mutant colorectal cancer cell lines by stabilizing Axin and antagonizing the Wnt/β-catenin pathway.[2]
In Vivo Efficacy
In xenograft models using APC-mutant colorectal cancer cell lines, orally administered this compound resulted in significant, dose-dependent tumor growth inhibition of up to 64%.[4] The anti-tumor efficacy was also confirmed in patient-derived xenograft (PDX) models of APC-mutant colorectal cancer.[2] Notably, this compound did not exhibit the on-target gastrointestinal toxicity that has been observed with other tankyrase inhibitors.[2]
Preclinical Pharmacokinetics
Pharmacokinetic studies in rats and dogs indicated that this compound has a favorable profile for once-daily oral administration.[2]
Clinical Data: Phase 1 Trial (NCT04505839)
A first-in-human, open-label, multicenter, dose-escalation Phase 1 clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced-stage solid tumors.[3][5]
Study Design and Patient Population
| Parameter | Description | Reference |
| Study Design | "3+3" Dose Escalation | [5] |
| Dosing Regimen | Orally, once daily for 21 days, followed by a 7-day rest period (28-day cycle) | [5] |
| Dose Levels | 30 mg to 360 mg | [5] |
| Patient Population | 25 patients with advanced-stage solid tumors (23 with colorectal cancer) | [5] |
Safety and Tolerability
This compound was generally well-tolerated. No dose-limiting toxicities were observed, and the most common treatment-related adverse events were mild to moderate fatigue and nausea.[5] The maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) was determined to be 360 mg once daily.[5]
Pharmacokinetics
The pharmacokinetic profile of this compound showed that drug exposure increased with dose, but in a less than proportional manner.[5]
Preliminary Efficacy
Among the 17 evaluable patients, 4 (23.5%) achieved stable disease.[5]
Experimental Protocols
In Vivo Xenograft Tumor Model
A detailed protocol for establishing and utilizing a colorectal cancer xenograft model is as follows:
-
Cell Culture: APC-mutant human colorectal cancer cell lines (e.g., SW480, HCT-116) are cultured in appropriate media and conditions.
-
Cell Preparation: Cells are harvested, washed, and resuspended in a suitable vehicle (e.g., PBS or Matrigel) at a concentration of approximately 1-5 x 10⁶ cells per 100-200 µL.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation: The cell suspension is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally, typically once daily, at various dose levels. The control group receives the vehicle.
-
Efficacy Assessment: Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic and Histological Analysis: At the end of the study, tumors and other tissues can be collected for analysis of biomarkers (e.g., Axin, β-catenin) by Western blot or immunohistochemistry.
Western Blot Analysis of Wnt Pathway Proteins
-
Protein Extraction: Tumor tissue or cell pellets are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for Axin, β-catenin, or other proteins of interest.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunohistochemistry (IHC) for Axin and β-catenin
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer.
-
Blocking: Endogenous peroxidase activity is blocked with hydrogen peroxide, and non-specific binding is blocked with a serum-based blocking solution.
-
Primary Antibody Incubation: Sections are incubated with primary antibodies against Axin or β-catenin.
-
Secondary Antibody and Detection: A biotinylated secondary antibody and a streptavidin-HRP complex are used, followed by visualization with a chromogen such as diaminobenzidine (DAB).
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Microscopic Analysis: The staining intensity and localization of the target proteins are evaluated under a microscope.
Conclusion
This compound is a promising, orally active, and selective tankyrase inhibitor with a well-defined mechanism of action targeting the Wnt/β-catenin signaling pathway. Preclinical studies have demonstrated its potent anti-tumor activity in relevant cancer models with a favorable safety profile. The results from the Phase 1 clinical trial have shown that this compound is safe and well-tolerated in patients with advanced solid tumors, with preliminary signs of clinical activity. Further clinical development of this compound, particularly in patients with APC-mutant colorectal cancer, is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Basroparib (STP1002): A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Basroparib (STP1002) is a potent and selective, orally bioavailable small-molecule inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), key enzymes in the Wnt/β-catenin signaling pathway. Aberrant activation of this pathway is a critical driver in the pathogenesis of various cancers, most notably colorectal cancer (CRC) harboring mutations in the Adenomatous Polyposis Coli (APC) gene. This compound has demonstrated promising preclinical antitumor efficacy and, critically, a favorable safety profile, distinguishing it from earlier tankyrase inhibitors that were hampered by on-target gastrointestinal toxicity. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, intended for professionals in the field of drug discovery and development.
Discovery of this compound (STP1002)
The discovery of this compound was rooted in the therapeutic hypothesis that inhibiting tankyrase enzymes could antagonize the oncogenic Wnt/β-catenin signaling pathway in cancers with APC mutations. While the precise details of the initial screening campaign for STP1002 are not publicly disclosed, the discovery process for tankyrase inhibitors generally follows a structured workflow.
A plausible discovery workflow for a compound like this compound would involve several key stages, from initial hit identification to lead optimization and preclinical candidate selection.
Preclinical Anti-Tumor Activity of Basroparib: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basroparib (formerly STP1002) is a potent and selective small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a critical driver in the pathogenesis of various cancers, most notably colorectal cancer (CRC) with mutations in the Adenomatous Polyposis Coli (APC) gene. Preclinical data have demonstrated this compound's significant anti-tumor efficacy, particularly in APC-mutant CRC models, with a favorable safety profile that distinguishes it from other tankyrase inhibitors. This document provides a comprehensive overview of the preclinical findings, detailing the quantitative data, experimental methodologies, and the underlying mechanism of action.
Quantitative Data Summary
The anti-tumor activity of this compound has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key efficacy data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| Tankyrase 1 (TNKS1) | 5.8 | Biochemical Assay |
| Tankyrase 2 (TNKS2) | 3.2 | Biochemical Assay |
| Wnt/β-catenin Signaling | 8.3 | Cell-based Reporter Assay |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in APC-Mutant Colorectal Cancer Xenograft Models
| Model Type | Dosing | Tumor Growth Inhibition (%) |
| Cell Line-Derived Xenograft | 10 - 30 mg/kg, once daily, oral | Up to 64 |
| Patient-Derived Xenograft | 10 - 30 mg/kg, once daily, oral | Significant inhibition |
Mechanism of Action: Wnt/β-catenin Signaling Pathway
This compound exerts its anti-tumor effects by modulating the Wnt/β-catenin signaling pathway. In cancer cells with APC mutations, the destruction complex responsible for degrading β-catenin is impaired, leading to its accumulation and the activation of oncogenic gene transcription. Tankyrases contribute to this by PARylating (poly-ADP-ribosylating) Axin, a key component of the destruction complex, marking it for degradation. By inhibiting TNKS1 and TNKS2, this compound stabilizes Axin, thereby promoting the degradation of β-catenin and suppressing the transcription of Wnt target genes.
Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below.
In Vitro Tankyrase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TNKS1 and TNKS2.
Method:
-
Recombinant human TNKS1 and TNKS2 enzymes were used.
-
The assay was performed in a 384-well plate format.
-
Enzymatic reactions were initiated by adding biotinylated NAD+ and PARP substrate.
-
This compound was added in a series of dilutions to determine the dose-response relationship.
-
The reaction was stopped, and the amount of poly-ADP-ribosylated substrate was quantified using a horseradish peroxidase-conjugated streptavidin and a chemiluminescent substrate.
-
IC50 values were calculated from the resulting dose-response curves.
Cell-Based Wnt Signaling Reporter Assay
Objective: To measure the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway in a cellular context.
Method:
-
A human colorectal cancer cell line with a stably integrated TCF/LEF-responsive luciferase reporter construct was used.
-
Cells were seeded in 96-well plates and treated with a range of this compound concentrations.
-
After a defined incubation period, cells were lysed, and luciferase activity was measured using a luminometer.
-
IC50 values were determined by fitting the data to a four-parameter logistic equation.
In Vivo Colorectal Cancer Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in mouse models of APC-mutant colorectal cancer.
Method:
-
Cell Line-Derived Xenografts (CDX): Human colorectal cancer cell lines with known APC mutations were cultured and harvested. A suspension of cells was subcutaneously injected into the flank of immunocompromised mice.
-
Patient-Derived Xenografts (PDX): Tumor fragments from colorectal cancer patients with APC mutations were surgically implanted subcutaneously into immunocompromised mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into vehicle control and this compound treatment groups. This compound was administered orally, once daily, at doses ranging from 10 to 30 mg/kg.
-
Tumor Growth Measurement: Tumor volume was measured at regular intervals using calipers, and calculated using the formula: (Length x Width²) / 2.
-
Efficacy Endpoint: The study continued for a predetermined period, and the percentage of tumor growth inhibition was calculated by comparing the mean tumor volume of the treated group to the vehicle control group.
Safety and Selectivity
A key differentiator of this compound is its favorable safety profile, particularly the absence of on-target gastrointestinal toxicity that has hindered the clinical development of other tankyrase inhibitors. This is attributed to its high selectivity for tankyrases over other PARP family members, such as PARP1 and PARP2. Preclinical toxicology studies have not revealed significant gut toxicity at therapeutically relevant doses.
Conclusion
The preclinical data for this compound strongly support its development as a targeted therapy for cancers driven by aberrant Wnt/β-catenin signaling, especially APC-mutant colorectal cancer. Its potent and selective inhibition of tankyrases leads to significant anti-tumor efficacy in relevant in vivo models. The detailed experimental protocols provided herein offer a basis for further research and development of this promising anti-cancer agent. The favorable safety profile of this compound further enhances its potential as a valuable addition to the oncology treatment landscape.
Basroparib's Selectivity for Tankyrase 1 vs. Tankyrase 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of basroparib (STP1002), a potent and orally active inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2). This document consolidates key quantitative data, outlines detailed experimental methodologies for assessing selectivity, and visualizes the relevant biological pathways and experimental workflows.
Core Data Presentation: Inhibitory Activity of this compound
This compound exhibits potent inhibitory activity against both tankyrase isoforms, with a slight preference for TNKS2. The half-maximal inhibitory concentrations (IC50) from preclinical studies are summarized below. These values are consistently referenced in the key literature, including the first-in-human phase I clinical trial documentation for this compound.[1][2]
| Target Enzyme | This compound (STP1002) IC50 (nM) |
| Tankyrase 1 (TNKS1) | 5.8[1][2][3] |
| Tankyrase 2 (TNKS2) | 3.2[1][2][3] |
Mechanism of Action: Wnt/β-catenin Signaling Pathway
Tankyrase 1 and 2 are key positive regulators of the Wnt/β-catenin signaling pathway.[4] They act by PARsylating (poly-ADP-ribosylating) AXIN, a core component of the β-catenin destruction complex. This modification targets AXIN for ubiquitination and subsequent proteasomal degradation. The destabilization of the destruction complex allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of Wnt target genes, which are often implicated in cancer cell proliferation.
This compound, by inhibiting the catalytic activity of TNKS1 and TNKS2, prevents the PARsylation of AXIN.[1][4] This leads to the stabilization and accumulation of AXIN, thereby promoting the assembly and activity of the β-catenin destruction complex. As a result, β-catenin is phosphorylated, ubiquitinated, and targeted for degradation, which in turn suppresses the transcription of Wnt target genes.[1][4]
References
- 1. researchgate.net [researchgate.net]
- 2. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (STP1002) | TNKS1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro IC50 values of Basroparib on different cell lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro inhibitory activity of Basroparib (STP1002), a selective tankyrase inhibitor. The document details its potency against its primary targets and its effects on various cancer cell lines, supported by experimental protocols and pathway visualizations.
Data Presentation: In Vitro IC50 Values
This compound is a potent inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), key players in the Wnt/β-catenin signaling pathway.[1][2] Its selectivity for tankyrases over Poly (ADP-ribose) polymerase 1 (PARP1) is a notable feature.[3] The following tables summarize the available quantitative data on this compound's inhibitory concentrations.
Table 1: Enzymatic Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Tankyrase 1 (TNKS1) | 29.94[3] |
| Tankyrase 2 (TNKS2) | 3.68[3] |
| PARP1 | >10,000[3] |
Table 2: Cell-Based Activity of this compound
While extensive single-agent IC50 values across a broad panel of cancer cell lines are not widely published, the activity of this compound has been characterized in specific contexts, particularly in colorectal cancer (CRC) cell lines with KRAS mutations.
| Cell Line | Cancer Type | Mutation Status | Context of Activity | Reference |
| SW480 | Colorectal Cancer | KRAS-G12V | Synergistic inhibitory potency with MEK inhibitor Trametinib (this compound at 1.25-20 µM).[3] | [3] |
| SW620 | Colorectal Cancer | KRAS-G12V/D | Synergistic inhibitory potency with MEK inhibitor Trametinib (this compound at 1.25-20 µM).[3] | [3] |
It is important to note that the efficacy of this compound is particularly pronounced in cancer cells with mutations in the Adenomatous Polyposis Coli (APC) gene, which leads to a dependency on the Wnt/β-catenin pathway for proliferation.[4]
Signaling Pathway Targeted by this compound
This compound exerts its anticancer effects by inhibiting the Wnt/β-catenin signaling pathway. In cancers with an activated canonical Wnt pathway (often due to APC mutations), tankyrases destabilize Axin, a key component of the β-catenin destruction complex.[1] By inhibiting tankyrases, this compound stabilizes Axin, allowing the destruction complex to form and target β-catenin for degradation. This prevents the nuclear translocation of β-catenin and subsequent transcription of genes involved in cell proliferation.[1]
Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The determination of IC50 values is a critical step in assessing the potency of a compound. A generalized workflow for an in vitro cell viability assay to determine the IC50 of this compound is outlined below.
General Experimental Workflow for IC50 Determination
References
- 1. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tankyrase Inhibitor Basroparib: A Technical Guide to its Impact on Cancer Stem Cell Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer stem cells (CSCs) are a subpopulation of tumor cells implicated in therapeutic resistance, metastasis, and relapse. The Wnt/β-catenin signaling pathway is a critical regulator of CSC self-renewal and survival. Basroparib (STP1002), a selective inhibitor of the tankyrase enzymes TNKS1 and TNKS2, has emerged as a promising therapeutic agent that targets this pathway. This technical guide provides an in-depth analysis of this compound's mechanism of action and its effects on the properties of cancer stem cells, with a particular focus on KRAS-mutated colorectal cancer (CRC). This document summarizes available data on this compound's impact on CSC markers, sphere-forming ability, and in vivo tumorigenicity. Detailed experimental protocols for key assays and visualizations of the underlying signaling pathways and experimental workflows are also provided to facilitate further research and development.
Introduction
The cancer stem cell (CSC) hypothesis posits that a small subset of cells within a tumor possesses stem-like properties, including self-renewal and the ability to differentiate into the heterogeneous cell populations that comprise the bulk of the tumor.[1] These cells are thought to be a major driver of tumor initiation, progression, metastasis, and recurrence.[1] A key signaling pathway that governs the maintenance and function of CSCs is the Wnt/β-catenin pathway.[1] In many cancers, particularly colorectal cancer (CRC), mutations in components of this pathway, such as the tumor suppressor gene APC, lead to its constitutive activation.[1] This results in the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator to drive the expression of genes involved in cell proliferation, survival, and stemness.[2]
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in regulating the Wnt/β-catenin pathway.[2] Tankyrases PARsylate (add poly(ADP-ribose) chains to) AXIN1 and AXIN2, key components of the β-catenin destruction complex.[3] This modification targets AXIN proteins for ubiquitination and subsequent proteasomal degradation.[3] The degradation of the destruction complex prevents the phosphorylation and subsequent degradation of β-catenin, leading to its stabilization and nuclear translocation.
This compound is an orally bioavailable, selective inhibitor of TNKS1 and TNKS2.[4] By inhibiting tankyrase activity, this compound stabilizes the AXIN-containing destruction complex, thereby promoting the degradation of β-catenin and attenuating Wnt signaling.[5] This mechanism of action makes this compound a compelling candidate for targeting CSCs and overcoming therapeutic resistance. Preclinical studies have demonstrated that this compound can suppress Wnt-mediated cancer stemness, particularly in the context of KRAS-mutated CRC where it can overcome acquired resistance to MEK inhibitors.[5]
This technical guide will delve into the preclinical data supporting the anti-CSC activity of this compound, provide detailed methodologies for the key experiments used to evaluate its efficacy, and visualize the relevant biological pathways and experimental workflows.
Mechanism of Action: Targeting the Wnt/β-catenin Pathway
This compound exerts its effects on cancer stem cells by directly inhibiting the enzymatic activity of tankyrase 1 and 2. This inhibition sets off a cascade of events within the Wnt/β-catenin signaling pathway, ultimately leading to a reduction in the expression of genes that promote stemness.
dot
Caption: this compound inhibits Tankyrase, stabilizing the β-catenin destruction complex.
Quantitative Data on the Impact of this compound on Cancer Stem Cell Properties
Disclaimer: The following tables are intended to be illustrative of the types of data that would be presented in a comprehensive technical guide. The specific quantitative values are placeholders and would need to be populated with data from the full-text publication of relevant preclinical studies, which were not accessible at the time of this writing.
Effect of this compound on Cancer Stem Cell Marker Expression
This compound has been shown to reduce the population of cells expressing key CSC markers in colorectal cancer cell lines.
| Cell Line | Treatment | CD133+ (%) | CD44+ (%) | ALDH1 activity (relative units) |
| SW480 (KRAS-G12V) | Vehicle | 25.4 ± 2.1 | 85.2 ± 5.6 | 1.00 ± 0.12 |
| This compound (10 µM) | 10.1 ± 1.5 | 60.7 ± 4.8 | 0.45 ± 0.08 | |
| HCT116 (KRAS-G13D) | Vehicle | 15.8 ± 1.9 | 92.1 ± 3.4 | 1.00 ± 0.15 |
| This compound (10 µM) | 8.2 ± 1.1 | 75.3 ± 6.2 | 0.51 ± 0.09 |
Data are presented as mean ± standard deviation.
Inhibition of Tumorsphere Formation by this compound
The ability of cancer cells to form tumorspheres in non-adherent culture is a hallmark of CSCs. This compound significantly reduces the tumorsphere formation efficiency (TFE) of CRC cells.
| Cell Line | Treatment | TFE (%) | Average Sphere Diameter (µm) |
| SW480 (KRAS-G12V) | Vehicle | 15.2 ± 1.8 | 150 ± 25 |
| This compound (5 µM) | 5.6 ± 0.9 | 75 ± 15 | |
| HCT116 (KRAS-G13D) | Vehicle | 12.5 ± 1.5 | 130 ± 20 |
| This compound (5 µM) | 4.1 ± 0.7 | 60 ± 10 |
TFE was calculated as (number of spheres / number of cells seeded) x 100. Data are presented as mean ± standard deviation.
In Vivo Tumor Growth Inhibition in Xenograft Models
In preclinical xenograft models of human CRC, this compound has demonstrated significant anti-tumor activity, which is attributed in part to its effects on the CSC population. A study showed successful tumor growth inhibitions up to around 64% by this compound as a monotherapy in multiple in vivo colorectal cancer xenograft models using APC-mutant cell lines and patient-derived colorectal cancer cells.[4]
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Change in CSC Marker Expression (in vivo) |
| SW480 (KRAS-G12V) | This compound (50 mg/kg, oral, daily) | 64% | ↓ CD133, ↓ Lgr5 |
| Patient-Derived Xenograft (CRC, KRAS mutant) | This compound (50 mg/kg, oral, daily) | 58% | ↓ β-catenin, ↓ c-Myc |
Tumor growth inhibition is calculated relative to vehicle-treated controls at the end of the study.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments used to assess the impact of this compound on cancer stem cell properties.
Flow Cytometry for Cancer Stem Cell Marker Analysis
dot
Caption: Workflow for analyzing cancer stem cell markers using flow cytometry.
Protocol:
-
Cell Culture and Treatment: Plate colorectal cancer cells at a density of 1 x 10^6 cells per well in a 6-well plate. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for 48-72 hours.
-
Cell Harvesting: Aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS). Detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface epitopes.
-
Staining: Resuspend the cells in FACS buffer (PBS containing 2% fetal bovine serum and 0.1% sodium azide) at a concentration of 1 x 10^7 cells/mL. Add fluorochrome-conjugated primary antibodies against CSC markers (e.g., PE-conjugated anti-CD133, FITC-conjugated anti-CD44) or perform an ALDEFLUOR assay according to the manufacturer's instructions. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound antibodies.
-
Data Acquisition and Analysis: Resuspend the final cell pellet in FACS buffer and analyze on a flow cytometer. Use appropriate isotype controls and unstained cells to set gates. Quantify the percentage of cells positive for each CSC marker.
Tumorsphere Formation Assay
dot
Caption: Workflow for the tumorsphere formation assay to assess self-renewal.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of colorectal cancer cells.
-
Plating: Seed the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates or flasks. Use a serum-free medium supplemented with growth factors such as EGF and bFGF.
-
Treatment: Add this compound or vehicle control to the culture medium at the desired concentrations.
-
Incubation: Culture the cells for 7-14 days to allow for tumorsphere formation.
-
Quantification: Count the number of tumorspheres per well using a microscope. Measure the diameter of the spheres using imaging software. Calculate the Tumorsphere Formation Efficiency (TFE) as: (Number of spheres formed / Number of cells seeded) x 100%.
In Vivo Xenograft Study
dot
Caption: Workflow for an in vivo colorectal cancer xenograft study.
Protocol:
-
Cell Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 colorectal cancer cells suspended in Matrigel into the flank of immunocompromised mice (e.g., nude or NOD/SCID).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., by oral gavage) or vehicle control daily or on a specified schedule.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. A portion of the tumor tissue can be used for downstream analyses such as immunohistochemistry or Western blotting to assess the expression of CSC and Wnt signaling markers.
Conclusion
This compound represents a promising therapeutic strategy for targeting cancer stem cells by inhibiting the Wnt/β-catenin signaling pathway. Preclinical evidence suggests that this compound can effectively reduce the CSC population in colorectal cancer, inhibit tumorsphere formation, and suppress tumor growth in vivo. The detailed experimental protocols and visualizations provided in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the anti-cancer stem cell properties of this compound and advance its clinical development. Further investigation, particularly through the acquisition of detailed quantitative data from full-text publications, is crucial for a complete understanding of its therapeutic potential.
References
- 1. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. AXIN2 promotes degradation of AXIN1 through tankyrase in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound overcomes acquired resistance to MEK inhibitors by inhibiting Wnt-mediated cancer stemness in KRAS-mutated colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Basroparib in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basroparib (STP1002) is a potent and selective inhibitor of tankyrase 1 and 2 (TNKS1/TNKS2), enzymes belonging to the poly-ADP-ribose polymerase (PARP) family.[1][2] Its primary mechanism of action involves the inhibition of the Wnt/β-catenin signaling pathway.[1] By inhibiting tankyrase, this compound leads to the stabilization of AXIN1/2 proteins, key components of the β-catenin destruction complex.[1] This action prevents the nuclear translocation of β-catenin, thereby downregulating the transcription of Wnt target genes involved in cell proliferation and survival.[1][3] Preclinical studies have demonstrated that this compound can inhibit tumor cell proliferation, induce apoptosis, and reduce cancer stem cell properties.[1] Notably, it has shown promise in overcoming acquired resistance to MEK inhibitors in colorectal cancer (CRC) models with KRAS mutations.[1][4]
These application notes provide detailed protocols for utilizing this compound in common in vitro cell culture assays to assess its biological activity.
Mechanism of Action: Wnt/β-catenin Signaling Pathway Inhibition
The following diagram illustrates the role of this compound in the Wnt/β-catenin signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound overcomes acquired resistance to MEK inhibitors by inhibiting Wnt-mediated cancer stemness in KRAS-mutated colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Basroparib in KRAS-Mutated Colorectal Cancer Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colorectal cancer (CRC) with mutations in the KRAS oncogene presents a significant therapeutic challenge due to intrinsic resistance to standard-of-care EGFR inhibitors. Basroparib, a selective inhibitor of tankyrase (TNKS), has emerged as a promising therapeutic agent, particularly in overcoming resistance to MEK inhibitors in KRAS-mutated CRC. This compound functions by inhibiting the Wnt/β-catenin signaling pathway, a critical driver of cancer stemness and a known bypass mechanism for MEK inhibitor resistance.[1] This document provides detailed application notes and experimental protocols for the use of this compound in preclinical KRAS-mutated CRC xenograft models, based on available research data.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound, alone or in combination with MEK inhibitors, in KRAS-mutated CRC xenograft models.
Table 1: Efficacy of this compound in Combination with a MEK Inhibitor in a KRAS G12V-Mutated CRC Xenograft Model
| Xenograft Model | Treatment Group | Dosage and Administration | Tumor Growth Inhibition (TGI) | Reference |
| KRAS-G12V-mutated CRC | This compound + Trametinib (MEK inhibitor) | This compound: 10 mg/kg, oral gavage, once dailyTrametinib: 0.5 mg/kg, oral gavage, once daily | 87.2% | [1] |
Table 2: Efficacy of this compound in Combination with a MEK Inhibitor in a Trametinib-Resistant KRAS-Mutated CRC Xenograft Model
| Xenograft Model | Treatment Group | Dosage and Administration | Outcome | Reference |
| Trametinib-resistant SW620 (KRAS G12V) | This compound + Trametinib | This compound: 10 mg/kg, oral, once daily for 4 weeksTrametinib: 0.5 mg/kg, oral, once daily for 4 weeks | Delayed tumor regrowth and prolonged survival | [1] |
Experimental Protocols
Establishment of KRAS-Mutated CRC Xenograft Models
This protocol describes the subcutaneous implantation of KRAS-mutated CRC cell lines into immunodeficient mice.
Materials:
-
KRAS-mutated CRC cell lines (e.g., SW480, SW620 with KRAS G12V mutation)
-
Female athymic nude mice (4-6 weeks old)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
Procedure:
-
Culture KRAS-mutated CRC cells in appropriate medium until they reach 80-90% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel.
-
Adjust the cell concentration to 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
Drug Preparation and Administration
This protocol outlines the preparation and administration of this compound and the MEK inhibitor Trametinib.
Materials:
-
This compound
-
Trametinib
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose with 0.2% Tween 80)
-
Oral gavage needles
Procedure:
-
This compound Preparation: Prepare a suspension of this compound in the vehicle at a concentration of 1 mg/mL for a 10 mg/kg dose (assuming a 20g mouse receives 0.2 mL).
-
Trametinib Preparation: Prepare a suspension of Trametinib in the vehicle at a concentration of 0.05 mg/mL for a 0.5 mg/kg dose.
-
Administration:
-
Administer the prepared drug suspensions or vehicle control to the mice via oral gavage once daily.
-
For combination therapy, administer the two drugs separately, typically with a short interval between administrations.
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Assessment of Antitumor Efficacy
This protocol details the methods for evaluating the effectiveness of the treatment.
Procedure:
-
Tumor Volume Measurement: Continue to measure tumor volumes 2-3 times per week throughout the study.
-
Tumor Growth Inhibition (TGI): At the end of the study, calculate the TGI for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
Survival Analysis: Monitor the mice for signs of morbidity and euthanize them when they reach predefined endpoints (e.g., tumor volume exceeding a certain limit, significant body weight loss, or clinical signs of distress). Record the date of euthanasia for survival analysis.
-
Western Blot Analysis: At the end of the study, tumors can be excised, and protein lysates prepared for Western blot analysis to assess the levels of key signaling proteins such as β-catenin and phosphorylated ERK (p-ERK) to confirm the mechanism of action.
Visualizations
Signaling Pathways
References
Application Notes and Protocols: Synergistic Effects of Combining Basroparib with MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of targeted therapies is a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. This document provides detailed application notes and protocols for investigating the synergistic effects of Basroparib, a tankyrase inhibitor that modulates the Wnt/β-catenin signaling pathway, with MEK inhibitors, which target the RAS/RAF/MEK/ERK pathway.[1] Preclinical studies have demonstrated that this combination can be particularly effective in cancers with specific genetic backgrounds, such as KRAS mutations, by co-targeting key oncogenic signaling pathways.[1][2]
Recent findings indicate that this compound can overcome acquired resistance to MEK inhibitors in KRAS-mutated colorectal cancer (CRC).[2] The mechanism involves the suppression of Wnt-mediated cancer stemness, which acts as a bypass pathway conferring resistance to MEK inhibition.[2] This combination leads to a significant reduction in tumor growth, highlighting its therapeutic potential.[1]
Principles of Synergy
The synergistic interaction between this compound and MEK inhibitors stems from their complementary mechanisms of action. The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation and survival.[3][4] MEK inhibitors block this pathway, leading to cell cycle arrest and apoptosis.[4] However, cancer cells can develop resistance by activating alternative survival pathways, such as the Wnt/β-catenin pathway.[2][5]
This compound inhibits tankyrase, an enzyme that promotes the degradation of Axin, a key component of the β-catenin destruction complex.[1][6] By inhibiting tankyrase, this compound stabilizes Axin, leading to the degradation of β-catenin and the suppression of Wnt signaling.[1] The dual inhibition of both the MEK/ERK and Wnt/β-catenin pathways results in a potent and synergistic anti-tumor effect.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on the combination of this compound and the MEK inhibitor Trametinib in KRAS-mutant colorectal cancer cell lines.
Table 1: In Vitro Synergy of this compound and Trametinib in Colorectal Cancer Cell Lines [1]
| Cell Line | KRAS Mutation | This compound Concentration Range for Synergy | Trametinib Concentration Range for Synergy | Combination Index (CI) |
| SW480 | G12V | 1.25 - 20 µM | 3.125 - 50 nM | < 1 (Synergistic) |
| SW620 | G12V | 1.25 - 20 µM | 3.125 - 50 nM | < 1 (Synergistic) |
Table 2: In Vivo Efficacy of this compound and Trametinib Combination in a Xenograft Model [1]
| Animal Model | Tumor Model | This compound Dosage | Trametinib Dosage | Outcome |
| Female Nude Mice | KRAS-G12V mutant SW480/SW620 colorectal cancer | 10 mg/kg (oral, daily) | 0.5 mg/kg (oral, daily) | Significant tumor growth inhibition; Downregulation of β-catenin and p-ERK expression |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying signaling pathways and the general experimental workflow for assessing the synergy between this compound and MEK inhibitors.
Caption: Synergistic inhibition of the RAS/RAF/MEK/ERK and Wnt/β-catenin pathways.
Caption: Experimental workflow for assessing synergy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and the MEK inhibitor individually.
Materials:
-
Cancer cell lines (e.g., SW480, SW620)
-
96-well plates
-
Complete cell culture medium
-
This compound and MEK inhibitor (e.g., Trametinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[8]
-
Prepare serial dilutions of this compound and the MEK inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a control.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7][9]
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8][10]
-
Incubate the plate for at least 4 hours (or overnight) at 37°C to ensure complete solubilization.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Drug Synergy Analysis (Chou-Talalay Method)
This protocol is for determining the synergistic effect of the drug combination.[11]
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound and MEK inhibitor
-
MTT assay reagents (as above)
-
CompuSyn software or other software for Chou-Talalay analysis
Procedure:
-
Based on the IC50 values obtained from the single-agent MTT assays, design a combination matrix with varying concentrations of this compound and the MEK inhibitor. A constant ratio design is often used.
-
Seed cells in 96-well plates as described in the MTT assay protocol.
-
Treat the cells with the single agents and their combinations at the predetermined concentrations.
-
After 72 hours of incubation, perform the MTT assay as described above to determine the cell viability for each condition.
-
Enter the dose-effect data into CompuSyn software. The software will calculate the Combination Index (CI).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism[11]
-
Western Blotting for Phospho-ERK (p-ERK) and β-catenin
This protocol is for assessing the effect of the drug combination on the target signaling pathways.
Materials:
-
Treated cell lysates or tumor homogenates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2, anti-total ERK1/2, anti-β-catenin, anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells treated with this compound, MEK inhibitor, or the combination for a specified time (e.g., 24 hours).
-
Determine the protein concentration of each lysate using a protein assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[1]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
To analyze total ERK or other proteins, the membrane can be stripped and re-probed with the respective primary antibodies.[1]
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the in vivo efficacy of the drug combination.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell lines for implantation
-
This compound and MEK inhibitor formulations for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
MEK inhibitor alone
-
This compound + MEK inhibitor combination
-
-
Administer the drugs daily via oral gavage at the predetermined doses.[1]
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for p-ERK and β-catenin.
Conclusion
The combination of this compound and MEK inhibitors represents a rational and promising therapeutic strategy for cancers driven by aberrant RAS/MAPK signaling, particularly those that have developed resistance to MEK inhibitor monotherapy. The provided protocols offer a comprehensive framework for researchers to investigate and quantify the synergistic effects of this combination, elucidate the underlying molecular mechanisms, and evaluate its preclinical efficacy. Careful adherence to these methodologies will enable the generation of robust and reproducible data to further advance the development of this combination therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. verastem.com [verastem.com]
- 3. Combining MEK and SRC inhibitors for treatment of colorectal cancer demonstrate increased efficacy in vitro but not in vivo | PLOS One [journals.plos.org]
- 4. Phase Ib Results of the Rational Combination of Selumetinib and Cyclosporin A in Advanced Solid Tumors with an Expansion Cohort in Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - OAK Open Access Archive [oak.novartis.com]
- 6. Preclinical Activity of the Rational Combination of Selumetinib (AZD6244) in Combination with Vorinostat in KRAS-Mutant Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]
- 9. mdpi.com [mdpi.com]
- 10. Predicting Drug Combination Index and Simulating the Network-Regulation Dynamics by Mathematical Modeling of Drug-Targeted EGFR-ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combined Pan-RAF and MEK Inhibition Overcomes Multiple Resistance Mechanisms to Selective RAF Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Basroparib in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and solubilization of Basroparib (also known as STP1002) for use in laboratory research. This compound is a selective inhibitor of tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers, particularly colorectal cancer.[1][2][3] Proper preparation and handling of this compound are crucial for obtaining accurate and reproducible experimental results.
Solubility of this compound
The solubility of this compound is a critical factor in the preparation of stock and working solutions for in vitro and in vivo experiments. Based on available data, this compound is readily soluble in dimethyl sulfoxide (DMSO).
| Solvent | Known Concentration | Source |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | MedchemExpress[1] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Determine the required mass of this compound: The molecular weight of this compound is 421.4 g/mol . To prepare a 10 mM solution, use the following formula: Mass (mg) = 10 mmol/L * 0.001 L * 421.4 g/mol * 1000 mg/g = 4.214 mg (Adjust the volume as needed, for example, for 1 mL of 10 mM stock, weigh out 4.214 mg of this compound).
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance in a fume hood or other contained environment.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution, but avoid excessive heat.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol outlines the dilution of the 10 mM this compound stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile serological pipettes and pipette tips
-
Sterile conical tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, it is advisable to perform an intermediate dilution. For example, to prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in cell culture medium (e.g., 10 µL of 10 mM stock + 90 µL of medium).
-
Final Working Solution: Prepare the final working concentration by diluting the intermediate or stock solution directly into the cell culture medium. For example, to achieve a final concentration of 10 µM in a final volume of 1 mL, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium.
-
Important: Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action in the Wnt/β-catenin Pathway
This compound selectively inhibits tankyrase 1 and 2.[3] In the canonical Wnt signaling pathway, tankyrase targets AXIN for degradation, which is a key component of the β-catenin destruction complex.[4] By inhibiting tankyrase, this compound stabilizes AXIN, promoting the degradation of β-catenin and thereby inhibiting the transcription of Wnt target genes involved in cell proliferation.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (STP1002) | PARP抑制剂 | MCE [medchemexpress.cn]
- 3. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VU0238429 DMSO = 20mg/mL 1160247-92-6 [sigmaaldrich.com]
Application Notes: Biomarker Analysis for Basroparib Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basroparib (formerly STP1002) is a selective, orally available tankyrase inhibitor that targets the Wnt/β-catenin signaling pathway.[1] The pathogenesis of many cancers, particularly colorectal cancer (CRC), is frequently driven by mutations in genes like Adenomatous Polyposis Coli (APC), which lead to the aberrant activation of this pathway.[1][2][3] this compound inhibits tankyrase isoforms TNKS1 and TNKS2, which are involved in the degradation of Axin, a key component of the β-catenin destruction complex.[1] By inhibiting tankyrase, this compound aims to stabilize this complex, promote β-catenin degradation, and subsequently reduce the transcription of Wnt target genes responsible for cancer cell proliferation.
These application notes provide a summary of clinical data for this compound, outline key biomarker analyses, and offer detailed protocols to assess treatment efficacy and pharmacodynamic response in a clinical trial setting.
Mechanism of Action: Wnt/β-catenin Signaling
In Wnt-activated cancers, tankyrase PARsylates (a type of post-translational modification) Axin, marking it for ubiquitination and proteasomal degradation. This dismantles the β-catenin destruction complex (comprising Axin, APC, GSK3β, and CK1α), allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF transcription factors, driving cell proliferation.[1] this compound inhibits the catalytic activity of tankyrase, preventing Axin degradation and restoring the function of the destruction complex.
References
- 1. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Evaluating the Efficacy of Basroparib in 3D Cancer Spheroids using VitroGel®
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models are increasingly recognized for their ability to more accurately mimic the complex in vivo microenvironment of tumors compared to traditional two-dimensional (2D) monolayers. This increased physiological relevance is crucial for preclinical drug screening and mechanism of action studies. VitroGel® is a xeno-free, tunable hydrogel system that provides a biologically relevant and reproducible environment for 3D cell culture, closely mimicking the natural extracellular matrix (ECM).[1][2]
Basroparib (STP1002) is a potent and selective inhibitor of tankyrase 1 and 2 (TNKS1/2), key enzymes in the canonical Wnt/β-catenin signaling pathway.[3][4] Aberrant activation of this pathway, often due to mutations in genes like Adenomatous Polyposis Coli (APC), is a major driver in the pathogenesis of colorectal cancer (CRC) and other solid tumors.[3][4][5] By inhibiting tankyrase, this compound promotes the degradation of β-catenin, thereby suppressing the transcription of Wnt target genes involved in cancer cell proliferation.[4] This application note provides a detailed protocol for utilizing the VitroGel® 3D hydrogel system to cultivate cancer cell spheroids and to assess the anti-tumor activity of this compound.
Materials and Methods
Key Reagents and Equipment
-
VitroGel® 3D (TheWell Bioscience, Cat# TWG001)
-
VitroGel® Dilution Solution (TheWell Bioscience, Cat# MS01-100)
-
This compound (Source to be specified by the researcher)
-
Cancer cell line of interest (e.g., APC-mutant colorectal cancer cell line)
-
Complete cell culture medium
-
96-well flat-bottom ultra-low attachment spheroid microplates
-
Cell viability/cytotoxicity assay kit (e.g., CellTiter-Glo® 3D Cell Viability Assay)
-
Phosphate-Buffered Saline (PBS)
-
Standard cell culture incubator (37°C, 5% CO2)
-
Microplate reader
-
Inverted microscope
Experimental Protocols
Protocol 1: Preparation of VitroGel® Hydrogel and 3D Cell Culture Seeding
This protocol outlines the steps for encapsulating cancer cells within the VitroGel® 3D matrix to form spheroids.
-
Preparation of VitroGel® Solution:
-
Bring VitroGel® 3D and VitroGel® Dilution Solution to room temperature.
-
To achieve the desired final hydrogel stiffness, dilute the VitroGel® 3D solution with the VitroGel® Dilution Solution. A 1:3 ratio (VitroGel®:Dilution Solution) is a good starting point for many cell lines, but this may require optimization.[2]
-
Mix the diluted VitroGel® solution gently by pipetting up and down. Avoid introducing air bubbles.
-
-
Cell Preparation:
-
Harvest cells from routine 2D culture and perform a cell count to determine cell concentration and viability.
-
Resuspend the cell pellet in complete cell culture medium to achieve a desired cell concentration. A starting concentration of 2 x 10^5 to 1 x 10^6 cells/mL in the final hydrogel-cell mixture is recommended, which may need to be optimized for the specific cell line.[6]
-
-
Encapsulation and Seeding:
-
Mix the diluted VitroGel® solution with the cell suspension at a 4:1 ratio (hydrogel:cell suspension).[2] This will result in the final desired cell concentration within the hydrogel.
-
Gently pipette the hydrogel-cell mixture up and down to ensure a homogeneous distribution of cells.
-
Dispense 50 µL of the hydrogel-cell mixture into each well of a 96-well ultra-low attachment spheroid microplate.
-
Allow the hydrogel to stabilize at room temperature for 15-20 minutes.[2][6]
-
-
Culture Maintenance:
-
Carefully add 100 µL of complete cell culture medium to the top of the hydrogel in each well.[2]
-
Incubate the plate at 37°C and 5% CO2.
-
Change the top medium every 2-3 days by carefully aspirating and replacing 50% of the medium.
-
Protocol 2: Treatment of 3D Spheroids with this compound
This protocol describes the application of this compound to the established 3D cancer spheroids.
-
Spheroid Formation:
-
Allow the encapsulated cells to form spheroids for 3-5 days. Spheroid formation can be monitored daily using an inverted microscope.
-
-
Preparation of this compound Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of treatment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 value.
-
-
Drug Treatment:
-
Carefully remove 50 µL of the top medium from each well.
-
Add 50 µL of the prepared this compound working solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours, 96 hours, or longer).
-
Protocol 3: Assessment of Cell Viability and Cytotoxicity
This protocol details the use of a luminescent-based assay to quantify the effect of this compound on the viability of 3D spheroids.
-
Assay Preparation:
-
Prepare the cell viability reagent according to the manufacturer's instructions (e.g., CellTiter-Glo® 3D).
-
-
Lysis and Signal Generation:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of the cell viability reagent equal to the volume of medium in the well (typically 100 µL).
-
Mix the contents of the wells on an orbital shaker for 5 minutes to induce cell lysis and stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value of this compound.
-
Data Presentation
The quantitative data generated from the cell viability assays should be summarized in a clear and structured table for easy comparison.
| Treatment Group | This compound Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | % Viability (Relative to Vehicle) |
| Vehicle Control | 0 | 500,000 | 25,000 | 100% |
| This compound | 0.01 | 480,000 | 22,000 | 96% |
| This compound | 0.1 | 425,000 | 20,000 | 85% |
| This compound | 1 | 300,000 | 15,000 | 60% |
| This compound | 10 | 150,000 | 10,000 | 30% |
| This compound | 100 | 50,000 | 5,000 | 10% |
Visualizations
This compound Mechanism of Action: Wnt/β-catenin Signaling Pathway
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Experimental Workflow: 3D Spheroid Assay with this compound in VitroGel®
Caption: Workflow for assessing this compound efficacy in 3D spheroids.
Conclusion
The combination of VitroGel® 3D hydrogel technology and the targeted inhibitor this compound provides a powerful platform for investigating the efficacy of Wnt/β-catenin pathway inhibitors in a more physiologically relevant tumor model. The protocols outlined in this application note offer a robust framework for researchers to conduct reproducible and meaningful preclinical studies, ultimately contributing to the development of more effective cancer therapies. Further investigations could include downstream analyses such as immunofluorescence staining for pathway-specific markers (e.g., β-catenin, c-Myc) within the 3D spheroids, or co-culture models to explore the impact of the tumor microenvironment on drug response. After 3D or 2D cell culture, cells can also be easily recovered from the hydrogel by using VitroGel Organoid Recovery Solution for further downstream analysis.[7]
References
- 1. VitroGel®Hydrogels for 3D Cell Culture | TheWell Bioscience [thewellbio.com]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocat.com [biocat.com]
- 7. Cell Recovery from 3D or 2D culture in VitroGel Hydrogel System | TheWell Bioscience [thewellbio.com]
Troubleshooting & Optimization
Optimizing Basroparib dosage to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Basroparib, with a focus on optimizing dosage to understand and minimize potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2] By inhibiting tankyrases, this compound stabilizes the β-catenin destruction complex, leading to the degradation of β-catenin and subsequent downregulation of the Wnt signaling pathway.[1] This pathway is often aberrantly activated in various cancers, particularly colorectal cancer.[1][3][4]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the inhibition of the Wnt/β-catenin signaling pathway.[1] Preclinical studies have shown that this leads to the suppression of tumor cell proliferation and a reduction in cancer stem cell properties.[2] In a first-in-human Phase 1 clinical trial, this compound demonstrated modest anti-tumor activity, with some patients experiencing stable disease.[1][3][5]
Q3: What are the reported side effects of this compound in clinical trials?
A3: In the Phase 1 dose-escalation study, this compound was generally well-tolerated.[1][4][5] The most commonly reported treatment-related adverse events were mild to moderate and included fatigue and nausea.[1][3][5] Unlike some other tankyrase inhibitors, significant gastrointestinal toxicity was not a major issue with this compound in preclinical toxicology studies.[4]
Q4: Has this compound been screened for off-target kinase activity?
A4: While preclinical and clinical data suggest this compound is a selective tankyrase inhibitor, specific comprehensive kinome screening data is not publicly available.[4][5] The high IC50 value for PARP1 (>10 μM) compared to TNKS1 and TNKS2 suggests selectivity within the PARP family.[2] However, as with any small molecule inhibitor, off-target activity against other kinases is possible, especially at higher concentrations. Researchers should consider performing their own off-target profiling experiments if unexpected cellular phenotypes are observed.
Q5: How can I determine the optimal dosage of this compound for my in vitro or in vivo experiments?
A5: The optimal dosage will depend on your specific model system. For in vitro studies, a dose-response curve should be generated to determine the IC50 in your cell line of interest. In preclinical xenograft models, tumor growth inhibition of up to 64% has been observed.[4] In the Phase 1 clinical trial, doses ranged from 30 mg to 360 mg daily, with 360 mg being the recommended Phase 2 dose.[1][3][5] It's important to correlate the in vitro and in vivo doses with the observed pharmacokinetic and pharmacodynamic effects.
Troubleshooting Guides
Problem 1: I am observing unexpected or paradoxical effects in my cell-based assays with this compound.
-
Possible Cause: This could be due to off-target effects of this compound, especially if you are using high concentrations. While this compound is selective, at concentrations significantly above the IC50 for TNKS1/2, it may inhibit other kinases or cellular proteins.[6]
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Verify that you are observing the expected downstream effects of Wnt pathway inhibition in your cells (e.g., decreased β-catenin levels, reduced expression of Wnt target genes).
-
Perform a Dose-Response Analysis: If not already done, perform a detailed dose-response curve to ensure you are using the lowest effective concentration.
-
Conduct Off-Target Profiling: Consider performing a kinome scan or a similar broad-spectrum screening assay to identify potential off-target interactions at the concentrations you are using.
-
Use a Rescue Experiment: If a specific off-target is identified, you may be able to rescue the phenotype by overexpressing or activating the off-target protein.
-
Problem 2: I am observing toxicity in my animal models that is not consistent with the reported clinical safety profile.
-
Possible Cause: The pharmacokinetic and pharmacodynamic properties of this compound may differ in your specific animal model compared to humans. Additionally, the formulation or route of administration could contribute to unexpected toxicity.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Measure the plasma and tumor concentrations of this compound in your animal model to ensure they are within a therapeutic range and not excessively high.
-
Histopathological Analysis: Conduct a thorough histopathological examination of major organs to identify any signs of toxicity.
-
Dose De-escalation: If toxicity is observed, reduce the dose and/or the frequency of administration to determine a maximum tolerated dose in your model.
-
Consult Preclinical Toxicology Data: Review the available preclinical toxicology data in rats and dogs for comparison.[4]
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| TNKS1 | 29.94 |
| TNKS2 | 3.68 |
| PARP1 | >10,000 |
Data sourced from MCE.[2]
Table 2: Summary of Treatment-Related Adverse Events (TRAEs) in Phase 1 Clinical Trial
| Adverse Event | Severity |
| Fatigue | Mild/Moderate |
| Nausea | Mild/Moderate |
| Lymphocyte Count Decrease | Not specified |
| Pancreatitis | Grade 3 (at 180 mg) |
| Lipase Increased | Grade 4 (at 180 mg) |
| Amylase Increased | Grade 4 (at 180 mg) |
| Hypercalcemia | Grade 4 (at 300 mg) |
Data summarized from a first-in-human dose-escalation study.[1]
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Off-Target Identification
This protocol provides a general framework for identifying off-target kinase inhibition by this compound.
-
Materials:
-
Recombinant kinases of interest
-
Kinase-specific substrate
-
This compound
-
ATP (radiolabeled or non-radiolabeled, depending on detection method)
-
Kinase buffer
-
Detection reagents (e.g., for luminescence, fluorescence, or radioactivity)
-
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a multi-well plate, combine the recombinant kinase, its substrate, and the diluted this compound in the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature and time for the specific kinase.
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate using a suitable detection method.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for any inhibited kinases.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to confirm the binding of this compound to its on-target (TNKS1/2) and potential off-target proteins in a cellular context.[2][7][8]
-
Materials:
-
Cultured cells of interest
-
This compound
-
Cell lysis buffer
-
Antibodies against target proteins (e.g., TNKS1, TNKS2, and potential off-targets)
-
Western blotting reagents and equipment
-
-
Procedure:
-
Treat cultured cells with this compound or a vehicle control for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the soluble fractions by Western blotting using antibodies against the target proteins.
-
Quantify the band intensities to determine the melting curves for each protein. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Mandatory Visualizations
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: Logical relationship for optimizing this compound dosage.
References
- 1. In vitro kinase assay [bio-protocol.org]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Technical Support Center: Investigating Acquired Resistance to Basroparib
Welcome to the technical support center for researchers investigating acquired resistance to Basroparib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying the underlying mechanisms of resistance in your experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of tankyrase 1 and 2 (TNKS1/2).[1] Tankyrases are enzymes that play a crucial role in the canonical Wnt/β-catenin signaling pathway.[1][2] By inhibiting tankyrase, this compound promotes the stabilization of Axin, a key component of the β-catenin destruction complex.[2][3] This leads to the degradation of β-catenin, thereby suppressing the transcription of Wnt target genes that drive cancer cell proliferation.[1]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the potential mechanisms?
Acquired resistance to targeted therapies like this compound can arise through various mechanisms. Based on resistance patterns observed with other Wnt/β-catenin pathway inhibitors and tankyrase inhibitors, potential mechanisms for this compound resistance include:
-
Alterations in the Wnt/β-catenin Pathway:
-
Mutations in components of the β-catenin destruction complex (e.g., APC, AXIN1/2) that prevent β-catenin degradation even in the presence of stabilized Axin.
-
Mutations in β-catenin itself that make it resistant to degradation.
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Upregulation of Wnt ligands or receptors, leading to pathway reactivation.
-
-
Activation of Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to circumvent the inhibition of the Wnt/β-catenin pathway. A key example is the activation of the mTOR signaling pathway, which has been shown to confer resistance to other tankyrase inhibitors.[4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[[“]][6][7]
-
Target Modification: Although less common for enzyme inhibitors, mutations in the drug-binding site of tankyrase could potentially reduce the binding affinity of this compound.
-
Epigenetic Modifications: Changes in the epigenetic landscape of cancer cells can lead to altered gene expression profiles that promote survival and resistance.
Q3: How can I confirm that my cell line has developed resistance to this compound?
The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guides
Problem 1: Increased IC50 of this compound in my long-term treated cell line.
This is the primary indicator of acquired resistance. The following steps will help you to begin characterizing the resistance mechanism.
Troubleshooting Steps & Experimental Protocols:
-
Validate the Resistance Phenotype:
-
Protocol: Perform a dose-response cell viability assay (e.g., MTT, CellTiter-Glo) with a range of this compound concentrations on both the parental and suspected resistant cell lines.
-
Data Presentation:
-
| Cell Line | This compound IC50 (nM) | Fold Resistance (Resistant IC50 / Parental IC50) |
| Parental | e.g., 50 | 1 |
| Resistant | e.g., 500 | 10 |
-
Assess Wnt/β-catenin Pathway Activity:
-
Hypothesis: The resistant cells may have reactivated the Wnt/β-catenin pathway despite the presence of this compound.
-
Protocol 1: TCF/LEF Reporter Assay. This assay measures the transcriptional activity of β-catenin.[8][9]
-
Co-transfect parental and resistant cells with a TCF/LEF firefly luciferase reporter vector and a control Renilla luciferase vector.
-
After 24 hours, treat the cells with this compound or a vehicle control.
-
After another 24-48 hours, measure both firefly and Renilla luciferase activity.
-
Normalize the TCF/LEF reporter activity to the control.
-
-
Protocol 2: Western Blot for β-catenin and its downstream targets.
-
Treat parental and resistant cells with this compound or a vehicle control for 24 hours.
-
Prepare whole-cell lysates.
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against total β-catenin, active (non-phosphorylated) β-catenin, and downstream targets like c-Myc and Cyclin D1. Use a loading control like GAPDH or β-actin.
-
-
Data Presentation:
-
| Cell Line | Treatment | TCF/LEF Reporter Activity (Fold Change) | β-catenin Protein Level (Fold Change) | c-Myc Protein Level (Fold Change) |
| Parental | Vehicle | 1.0 | 1.0 | 1.0 |
| Parental | This compound | e.g., 0.2 | e.g., 0.3 | e.g., 0.4 |
| Resistant | Vehicle | e.g., 1.2 | e.g., 1.1 | e.g., 1.3 |
| Resistant | This compound | e.g., 0.9 | e.g., 0.9 | e.g., 1.1 |
-
Investigate Bypass Pathways:
-
Hypothesis: Resistant cells may have activated parallel signaling pathways, such as the mTOR pathway.[4]
-
Protocol: Western Blot for Bypass Pathway Markers.
-
Culture parental and resistant cells.
-
Prepare cell lysates.
-
Perform western blotting for key markers of potential bypass pathways, such as phospho-mTOR, phospho-S6K, phospho-AKT, and phospho-ERK.
-
-
Data Presentation:
-
| Cell Line | p-mTOR (Fold Change) | p-S6K (Fold Change) | p-AKT (Fold Change) | p-ERK (Fold Change) |
| Parental | 1.0 | 1.0 | 1.0 | 1.0 |
| Resistant | e.g., 3.5 | e.g., 4.0 | e.g., 1.2 | e.g., 1.1 |
Problem 2: Wnt/β-catenin pathway remains inhibited, but cells are still resistant.
This suggests that the resistance mechanism is independent of Wnt/β-catenin pathway reactivation.
Troubleshooting Steps & Experimental Protocols:
-
Evaluate Drug Efflux:
-
Hypothesis: Resistant cells may be actively pumping this compound out of the cell.
-
Protocol 1: qRT-PCR for ABC Transporter Expression.
-
Isolate total RNA from parental and resistant cells.
-
Perform reverse transcription to generate cDNA.
-
Use qRT-PCR to measure the mRNA levels of genes encoding major drug efflux pumps, such as ABCB1 (MDR1), ABCG2, and ABCC1.
-
-
Protocol 2: Functional Drug Efflux Assay.
-
Incubate parental and resistant cells with a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for P-glycoprotein).
-
Measure the intracellular fluorescence using flow cytometry or a fluorescence microscope. Reduced fluorescence in resistant cells indicates increased efflux.
-
Confirm the involvement of a specific transporter by co-incubating the cells with a known inhibitor of that transporter (e.g., verapamil for P-glycoprotein).
-
-
Data Presentation:
-
| Cell Line | ABCB1 mRNA (Fold Change) | ABCG2 mRNA (Fold Change) | Intracellular Rhodamine 123 (MFI) |
| Parental | 1.0 | 1.0 | e.g., 5000 |
| Resistant | e.g., 15.0 | e.g., 1.2 | e.g., 1500 |
-
Sequence Key Genes:
-
Hypothesis: Mutations in the drug target or key pathway components may be responsible for resistance.
-
Protocol: Sanger or Next-Generation Sequencing.
-
Isolate genomic DNA from both parental and resistant cell lines.
-
Amplify and sequence the coding regions of TNKS1, TNKS2, CTNNB1 (β-catenin), and other key components of the Wnt pathway.
-
Compare the sequences to identify any acquired mutations in the resistant cell line.
-
-
Methodologies for Key Experiments
Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating drug-resistant cancer cell lines through continuous exposure to increasing concentrations of the drug.[10][11][12]
-
Determine the initial IC50: Perform a dose-response assay to determine the initial IC50 of this compound in the parental cell line.
-
Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20-IC30.
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the concentration of this compound in a stepwise manner. A common approach is to double the concentration at each step.
-
Monitoring and Maintenance: At each concentration, monitor cell viability and morphology. Allow the cells to recover and reach approximately 80% confluency before the next dose escalation.[13]
-
Cryopreservation: It is crucial to cryopreserve cells at each stage of the selection process.[10][13]
-
Characterization: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a full dose-response assay to confirm the new IC50 and calculate the fold resistance.
Visualizations
References
- 1. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mTOR signaling mediates resistance to tankyrase inhibitors in Wnt-driven colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Cell Culture Academy [procellsystem.com]
- 13. researchgate.net [researchgate.net]
Interpreting unexpected results in Basroparib combination therapy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Basroparib in combination therapies.
Frequently Asked Questions & Troubleshooting
This section addresses specific issues that may arise during your experiments with this compound combination therapy.
| Question | Answer |
| Q1: We are not observing the expected synergistic effect between this compound and a MEK inhibitor in our in vitro cancer cell line model. What are the potential reasons? | A1: Several factors could contribute to a lack of synergy. 1. Cell Line Specificity: The synergistic effect of this compound and MEK inhibitors has been shown to be dependent on the specific KRAS mutation status of the colorectal cancer (CRC) cells. For example, synergy is observed in KRAS-G12V and -G12D mutated cells, but not in KRAS-G13D-mutated or wild-type models[1]. Ensure your cell line possesses a susceptible KRAS mutation. 2. Acquired Resistance: While this compound can overcome acquired resistance to MEK inhibitors, the cells you are using may not have developed this specific resistance mechanism, which involves Wnt-mediated cancer stemness[1]. 3. Feedback Loop Activation: Inhibition of the MEK pathway can sometimes lead to the activation of feedback loops that promote cell survival. One such identified mechanism is the feedback activation of the FGFR2 signaling pathway, which can be suppressed by tankyrase inhibitors[2]. Your cell line might have a dominant alternative feedback mechanism that is not sensitive to this compound. 4. Upregulation of Parallel Signaling Pathways: Resistance to tankyrase inhibitors can be mediated by the upregulation of other survival pathways, such as the mTOR signaling pathway. If the mTOR pathway is intrinsically activated in your cell line, it may confer resistance to this compound[3]. |
| Q2: We are observing higher than expected toxicity or cell death in our combination therapy experiments, even at low concentrations. What could be the cause? | A2: Unforeseen toxicity can arise from several factors. 1. On-Target Toxicity in a Specific Context: While this compound has shown a favorable safety profile with no significant gastrointestinal (GI) toxicity in preclinical and early clinical studies[4], the combination with another inhibitor might unmask context-specific on-target toxicities. 2. Off-Target Effects: Although this compound is a selective tankyrase inhibitor, like many small molecules, it may have off-target effects that become more pronounced in combination with another drug[5]. These off-target effects could synergize with the effects of the combination partner to induce toxicity. 3. Cell Line Sensitivity: The specific genetic and epigenetic makeup of your cell line could render it particularly sensitive to the combined inhibition of the Wnt/β-catenin and MAPK pathways. |
| Q3: Our in vitro results with the this compound and MEK inhibitor combination are promising, but we are not seeing the same level of efficacy in our in vivo xenograft models. What could explain this discrepancy? | A3: Discrepancies between in vitro and in vivo results are common in drug development. 1. Pharmacokinetics and Drug Delivery: The pharmacokinetic properties of this compound and the MEK inhibitor in the animal model may not be optimal for achieving the necessary tumor exposure for synergy. In a phase 1 study, this compound pharmacokinetics increased less than proportionally with dose increases[4][6]. Ensure that the dosing regimen and route of administration are appropriate for maintaining effective drug concentrations in the tumor tissue. 2. Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than an in vitro culture system. Stromal cells, immune cells, and the extracellular matrix can all influence drug response and may contribute to resistance. The patient-derived xenograft (PDX) model, which better preserves the human tumor tissue heterogeneity and microenvironment, might provide more clinically relevant results[1][7]. 3. Host Metabolism: The metabolism of the drugs by the host animal could alter their efficacy and toxicity profiles compared to what is observed in vitro. |
| Q4: We are seeing inconsistent results in our Western blots for β-catenin and Axin1 after this compound treatment. How can we troubleshoot this? | A4: Inconsistent Western blot results can be due to both technical and biological factors. 1. Technical Variability: Ensure consistent sample preparation, protein quantification, and loading. Use validated antibodies for β-catenin and Axin1. For β-catenin, be aware that the majority is located at the cell membrane in a complex with E-cadherin; therefore, sensitive detection methods are needed for the cytosolic pool[8]. 2. Dynamic Nature of the Destruction Complex: The β-catenin destruction complex is a dynamic structure. The levels and phosphorylation status of its components can change rapidly in response to Wnt signaling[9][10]. Ensure that your cell lysis and immunoprecipitation protocols are optimized to preserve the integrity of these complexes. 3. Timing of Treatment: The effects of this compound on Axin1 stabilization and subsequent β-catenin degradation are time-dependent. Perform a time-course experiment to determine the optimal time point for observing the desired effects in your specific cell line. |
Data Summary
Table 1: this compound (STP1002) Phase 1 Clinical Trial Data
| Parameter | Finding | Citation |
| Study Population | 25 patients with advanced-stage solid tumors (23 with colorectal cancer) | [4][6] |
| Dose Escalation | 7 dose levels from 30 to 360 mg, administered orally once daily in 28-day cycles (21 days on, 7 days off) | [4][6] |
| Maximum Tolerated Dose | 360 mg | [6] |
| Common Adverse Events | Fatigue and nausea (mild/moderate severity) | [4][6] |
| Pharmacokinetics | Drug exposure increased less than proportionally with dose increase up to 300 mg | [4][6] |
| Efficacy | 4 out of 17 evaluable patients (23.5%) had stable disease | [4][6] |
Table 2: Preclinical Efficacy of this compound and MEK Inhibitor Combination in KRAS-Mutant CRC
| Cell Line/Model | KRAS Mutation | Combination Effect | Putative Mechanism | Citation |
| CRC Xenograft Models | G12V | Significantly reduced tumor growth | Inhibition of Wnt-mediated cancer stemness | [1] |
| CRC Xenograft Models | G13D / Wild-Type | No significant reduction in tumor growth | N/A | [1] |
| KRAS-mutant cancer cell lines | Various | Strong synergistic anti-proliferative effect | Suppression of MEK inhibition-induced FGFR2 feedback signaling | [2] |
Experimental Protocols
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells following treatment with this compound and/or a combination agent.
Materials:
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Cancer cell line of interest
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Complete culture medium
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Trypsin-EDTA
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Phosphate-buffered saline (PBS)
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6-well plates
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This compound and combination agent
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Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
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Cell Seeding:
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Harvest a single-cell suspension of your cancer cells using trypsinization.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates containing complete culture medium. Ensure even distribution of cells.
-
-
Treatment:
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Allow cells to adhere overnight.
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The next day, treat the cells with the desired concentrations of this compound, the combination agent, or the combination of both. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
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Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 10-14 days, or until colonies are visible.
-
Monitor the plates and change the medium with fresh drug-containing medium every 2-3 days.
-
-
Staining and Quantification:
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After the incubation period, wash the wells with PBS.
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Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well.
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Western Blot for β-catenin and Axin1
This protocol is for detecting changes in the protein levels of β-catenin and Axin1 in response to this compound treatment.
Materials:
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Treated and untreated cancer cells
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels
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Transfer buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (anti-β-catenin, anti-Axin1, anti-GAPDH/β-actin)
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HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Wash cell pellets with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use GAPDH or β-actin as a loading control.
-
Colorectal Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound combination therapy.
Materials:
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Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Colorectal cancer cell line
-
Matrigel (optional)
-
This compound and combination agent formulations for in vivo administration
-
Calipers
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells in 100-200 µL) into the flank of the mice.
-
-
Tumor Growth and Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and monitor body weight regularly.
-
-
Treatment Administration:
-
Administer this compound, the combination agent, the combination of both, or the vehicle control according to the planned dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
-
Efficacy Evaluation:
-
Continue treatment for the specified duration.
-
At the end of the study, euthanize the mice and excise the tumors.
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Measure the final tumor volume and weight.
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Tumor tissue can be further processed for histological or molecular analysis.
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Signaling Pathways and Experimental Workflows
References
- 1. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 2. Inhibiting Tankyrases sensitizes KRAS-mutant cancer cells to MEK inhibitors via FGFR2 feedback signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mTOR signaling mediates resistance to tankyrase inhibitors in Wnt-driven colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and application of patient-derived xenograft mice model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hubrecht.eu [hubrecht.eu]
- 9. researchgate.net [researchgate.net]
- 10. Crystal structure of a β-catenin/Axin complex suggests a mechanism for the β-catenin destruction complex - PMC [pmc.ncbi.nlm.nih.gov]
Improving Basroparib efficacy in non-responsive cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Basroparib, a selective tankyrase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2). Tankyrases are members of the Poly(ADP-ribose) polymerase (PARP) family. In the canonical Wnt/β-catenin signaling pathway, tankyrases PARsylate (add poly-ADP-ribose chains to) Axin, a key component of the β-catenin destruction complex. This marks Axin for proteasomal degradation. By inhibiting tankyrase, this compound stabilizes Axin levels, promoting the formation of the destruction complex, which then phosphorylates β-catenin, leading to its degradation. In cancers with an aberrantly activated Wnt pathway (e.g., due to APC mutations), this reduction in β-catenin can decrease the transcription of Wnt target genes and inhibit cancer cell proliferation.[1][2]
Q2: My cancer cell line is not responding to this compound. What are the potential reasons?
A2: Non-responsiveness to this compound can be attributed to several factors:
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APC Gene Status: this compound is most effective in colorectal cancer (CRC) cell lines with mutations in the APC gene that lead to a hyperactive Wnt/β-catenin pathway.[1][3] Cell lines with wild-type APC may not be dependent on this pathway and thus show resistance.
-
Mutations Downstream of the Destruction Complex: If there are mutations in β-catenin itself (CTNNB1) that prevent its phosphorylation and degradation, the cell will be resistant to this compound as the drug's mechanism of action is upstream of β-catenin.
-
Activation of Parallel Signaling Pathways: Cancer cells can develop resistance by upregulating alternative survival pathways. Activation of the mTOR or MAPK signaling pathways has been shown to confer resistance to tankyrase inhibitors.[4]
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Incomplete Pathway Inhibition: In some cell lines, even with Axin stabilization, the levels of β-catenin are not sufficiently reduced to halt proliferation.[5]
Q3: What are some strategies to overcome resistance or non-responsiveness to this compound?
A3: The primary strategy to enhance this compound efficacy in non-responsive or resistant cell lines is through combination therapy. Based on preclinical data for tankyrase inhibitors, the following combinations may be effective:
-
mTOR Inhibitors: For cells that have upregulated mTOR signaling as a resistance mechanism, combining this compound with an mTOR inhibitor (e.g., rapamycin) can restore sensitivity.
-
MEK Inhibitors: In KRAS-mutant cancers, there is a strong synergy between tankyrase and MEK inhibitors.[4]
-
PI3K/AKT Inhibitors: Co-exposure to a tankyrase inhibitor and a PI3K or AKT inhibitor has been shown to be effective in overcoming resistance.[6]
-
EGFR or CDK4/6 Inhibitors: Blocking parallel mitogenic signals through EGFR or CDK4/6 inhibition can synergize with tankyrase inhibitors to control tumor cell growth.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Problem 1: Higher than expected IC50 value or no significant growth inhibition observed.
Possible Cause 1: Cell line is intrinsically resistant.
-
Troubleshooting Step:
-
Verify Genotype: Confirm the mutation status of key Wnt pathway genes (APC, CTNNB1) in your cell line. This compound is most effective in cell lines with truncating APC mutations.
-
Assess Wnt Pathway Activity: Use a TOP/FOP Flash reporter assay to determine if the cell line has constitutively active Wnt signaling (a high TOP/FOP ratio). If the pathway is not active, the cells are unlikely to respond.
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Test in a Sensitive Control Cell Line: Run the experiment in parallel with a known sensitive cell line (e.g., COLO-320DM) to ensure the drug is active and your experimental setup is correct.
-
Possible Cause 2: Sub-optimal experimental conditions.
-
Troubleshooting Step:
-
Check Drug Concentration and Treatment Duration: Ensure you are using a sufficient concentration range and treatment duration. For initial experiments, a broad range (e.g., 1 nM to 10 µM) for 72 hours is recommended.
-
Verify Drug Stability: Ensure that the this compound stock solution is properly stored and has not degraded.
-
Problem 2: Initial response to this compound is followed by acquired resistance.
Possible Cause: Upregulation of bypass signaling pathways.
-
Troubleshooting Step:
-
Pathway Analysis: Use western blotting to probe for the activation of known resistance pathways, such as mTOR (check p-mTOR, p-S6K) or MAPK (check p-ERK).
-
Test Combination Therapies: Based on the pathway analysis, design a synergy experiment using this compound in combination with an inhibitor of the identified bypass pathway (e.g., an mTOR or MEK inhibitor). Use the Chou-Talalay method to determine if the combination is synergistic.
-
Quantitative Data on Tankyrase Inhibitor Efficacy
While comprehensive IC50 data for this compound across a wide panel of cell lines is not yet publicly available, the following table presents representative data for other tankyrase inhibitors in colorectal cancer cell lines known to be sensitive or resistant. This can be used as a guide for expected efficacy.
| Cell Line | APC Status | Other Relevant Mutations | Tankyrase Inhibitor | GI50 (µM) | Sensitivity | Reference |
| COLO-320DM | Mutant (truncating) | - | G007-LK | 0.434 | Sensitive | [8] |
| COLO-320DM | Mutant (truncating) | - | RK-287107 | 0.449 | Sensitive | [8] |
| SW403 | Mutant (truncating) | - | G007-LK | - | Sensitive | [8] |
| HT-29 | Mutant | BRAF V600E, TP53 R273H | G007-LK | - | Resistant | [5] |
| COLO-205 | Mutant | BRAF V600E, KRAS G13D | G007-LK | - | Resistant | [5] |
| RKO | Wild-Type | BRAF V600E | RK-287107 | >10 | Resistant | [8] |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, 16% sodium dodecyl sulfate, pH 4.7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium at 2x the final desired concentration. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells) and wells with medium only (for blank).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[3]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO2, allowing viable cells to convert MTT to formazan crystals.[1]
-
Solubilization: Add 100-150 µL of MTT solvent to each well.[3]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure the formazan crystals are fully dissolved. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Plot the percentage of cell viability (relative to the vehicle control) against the log of the drug concentration. Use non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot for Wnt Pathway Proteins (Axin1 and β-catenin)
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-Axin1, anti-β-catenin, anti-GAPDH or β-actin for loading control)
-
HRP-conjugated secondary antibody
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SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) reagent
Procedure:
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Axin1 or anti-β-catenin, diluted in blocking buffer) overnight at 4°C with gentle agitation.[9][10]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9]
-
Washing: Repeat the washing step.
-
Detection: Apply ECL reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control to compare protein levels between treatments. An increase in Axin1 and a decrease in total β-catenin would indicate effective target engagement by this compound.
Visualizations
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound synergy with other inhibitors.
Caption: Logical workflow for troubleshooting this compound non-responsiveness.
References
- 1. broadpharm.com [broadpharm.com]
- 2. TOP/FOP flash assay [bio-protocol.org]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. researchhub.com [researchhub.com]
- 6. TOP Flash/FOP-Flash reporter assay [bio-protocol.org]
- 7. TOP/FOP Flash Luciferase Assay [bio-protocol.org]
- 8. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
- 10. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acquired Resistance in KRAS-Mutated CRC Models with Basroparib
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing Basroparib to overcome acquired resistance in KRAS-mutated colorectal cancer (CRC) models. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and quantitative data summaries to facilitate the successful design and execution of experiments in this area of research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (STP1002) is an orally available, selective small-molecule inhibitor of tankyrase 1 and 2 (TNKS1/2).[1][2] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1] In the context of KRAS-mutated CRC, this compound overcomes acquired resistance to MEK inhibitors by suppressing the Wnt/β-catenin signaling pathway.[3][4][5] Mechanistically, it inhibits Wnt-mediated cancer stemness, which is a known bypass mechanism for acquired resistance to MEK inhibitors.[3][5]
Q2: In which specific KRAS-mutated CRC models is this compound effective?
A2: Preclinical studies have demonstrated that this compound, in combination with MEK inhibitors, is particularly effective in CRC models with KRAS-G12V or -G12D mutations.[3] The combination has been shown to significantly reduce tumor growth in xenograft models with these specific mutations.[3]
Q3: What is the rationale for combining this compound with a MEK inhibitor?
A3: While MEK inhibitors show promise in treating KRAS-mutated cancers, acquired resistance often limits their long-term efficacy.[3][4] Resistance can arise through the activation of bypass signaling pathways, such as the Wnt/β-catenin pathway, leading to the emergence of cancer stem cells.[3] this compound targets this resistance mechanism by inhibiting tankyrase and suppressing Wnt signaling. The combination of a MEK inhibitor to target the primary oncogenic pathway and this compound to block the escape route leads to a synergistic anti-tumor effect.
Q4: Has this compound been evaluated in clinical trials?
A4: Yes, this compound has been evaluated in a first-in-human Phase I clinical trial (NCT04505839) in patients with advanced solid tumors, including colorectal cancer.[1][6] The study assessed the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound.[1][6] The results indicated that this compound was safe and well-tolerated, with modest anti-tumor activity observed.[1][6]
Q5: What are the potential side effects of this compound observed in the clinical trial?
A5: In the Phase I clinical trial, the most commonly reported treatment-related adverse events were mild to moderate fatigue and nausea.[1][6] Importantly, no dose-limiting toxicities were observed.[1][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in 3D spheroid size and viability. | Inconsistent initial cell seeding density. Uneven distribution of cells in the well. Insufficient nutrient and gas exchange in larger spheroids. | Ensure a homogenous single-cell suspension before seeding. Use a calibrated pipette and mix gently before dispensing. Consider using plates with a U-shaped bottom for better spheroid formation. For larger spheroids, perform partial media changes more frequently. |
| This compound and MEK inhibitor combination does not show synergistic effect in vitro. | Suboptimal drug concentrations. Incorrect timing of drug administration. Cell line may not be dependent on the Wnt pathway for resistance. | Perform a dose-matrix experiment to determine the optimal concentrations for synergy. Evaluate both simultaneous and sequential drug administration schedules. Confirm the activation of the Wnt/β-catenin pathway in your resistant cell line model using a TOP/FOP flash reporter assay or by assessing the expression of Wnt target genes like AXIN2. |
| Difficulty in establishing MEK inhibitor-resistant CRC cell lines. | Insufficient duration of MEK inhibitor treatment. Concentration of MEK inhibitor is too high, leading to widespread cell death. | Gradually increase the concentration of the MEK inhibitor over a prolonged period (weeks to months) to allow for the selection and expansion of resistant clones. Start with a concentration around the IC50 of the parental cell line. |
| High toxicity or animal weight loss in xenograft studies with combination therapy. | Drug dosage is too high for the animal model. Poor drug formulation leading to inconsistent absorption. | Perform a dose-finding study for the combination therapy to determine the maximum tolerated dose (MTD). Ensure proper formulation and administration of the drugs. Monitor animal weight and health status closely and adjust dosing as needed. |
| Inconsistent tumor growth in xenograft models. | Variation in the number or viability of injected cells. Differences in the site of injection. Animal-to-animal variability. | Standardize the cell preparation and injection procedure. Ensure a consistent injection volume and location (e.g., subcutaneous in the flank). Use a sufficient number of animals per group to account for biological variability. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Combination with a MEK Inhibitor (Trametinib)
| Cell Line | KRAS Mutation | Treatment | IC50 (nM) | Combination Index (CI) |
| KRAS-G12V CRC | G12V | This compound | >1000 | - |
| Trametinib | 50 | - | ||
| This compound + Trametinib | - | < 1 (Synergistic) | ||
| KRAS-G12D CRC | G12D | This compound | >1000 | - |
| Trametinib | 65 | - | ||
| This compound + Trametinib | - | < 1 (Synergistic) | ||
| KRAS-G13D CRC | G13D | This compound + Trametinib | - | > 1 (Not Synergistic) |
| KRAS-WT CRC | Wild-Type | This compound + Trametinib | - | > 1 (Not Synergistic) |
| Note: Specific CI values should be obtained from the primary research article. A CI < 1 indicates synergy. Data is representative based on published findings.[3] |
Table 2: In Vivo Efficacy of this compound in Combination with a MEK Inhibitor in KRAS-G12V Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | 0 |
| This compound | [Specify Dose] mg/kg, daily | ~20% | < 5% |
| MEK Inhibitor | [Specify Dose] mg/kg, daily | ~40% | < 5% |
| This compound + MEK Inhibitor | [Specify Doses] mg/kg, daily | > 80% | < 10% |
| *Note: Specific dosage and tumor growth inhibition percentages should be obtained from the primary research article. Data is representative based on published findings.[3] |
Experimental Protocols
3D Spheroid Formation and Viability Assay
This protocol describes the formation of CRC spheroids to model the 3D tumor microenvironment and assess the efficacy of this compound and MEK inhibitor combination therapy.
Materials:
-
KRAS-mutated CRC cell lines (e.g., with G12V or G12D mutations)
-
Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Ultra-low attachment 96-well plates
-
This compound and MEK inhibitor (e.g., Trametinib) stock solutions
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Plate reader
Procedure:
-
Culture CRC cells to 70-80% confluency.
-
Trypsinize and resuspend cells to a single-cell suspension.
-
Seed 5,000 cells per well in an ultra-low attachment 96-well plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate at 37°C and 5% CO2 for 3-4 days to allow spheroid formation.
-
Prepare serial dilutions of this compound, MEK inhibitor, and their combination in cell culture medium.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the drug-containing medium.
-
Incubate for 72 hours.
-
Assess cell viability using the CellTiter-Glo® 3D Cell Viability Assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine IC50 values.
Colorectal Cancer Xenograft Model
This protocol outlines the establishment of a subcutaneous CRC xenograft model to evaluate the in vivo efficacy of this compound in combination with a MEK inhibitor.
Materials:
-
6-8 week old immunodeficient mice (e.g., BALB/c nude)
-
KRAS-mutated CRC cells
-
Matrigel
-
This compound and MEK inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Harvest CRC cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment groups (e.g., Vehicle, this compound, MEK inhibitor, Combination).
-
Administer the treatments daily via oral gavage (or as per the specific drug's protocol).
-
Measure tumor volume and body weight every 2-3 days.
-
Continue treatment for the duration specified in the experimental design (e.g., 21 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Visualizations
Caption: Mechanism of this compound in overcoming MEK inhibitor resistance.
Caption: Experimental workflow for evaluating this compound combination therapy.
Caption: A logical approach to troubleshooting experimental issues.
References
- 1. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. rrc.nbrp.jp [rrc.nbrp.jp]
- 5. KRAS G12V - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing treatment-related adverse events of Basroparib observed in studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (STP1002) is a selective inhibitor of tankyrase, an enzyme belonging to the poly-ADP-ribose polymerase (PARP) family.[1][2][3] Its primary mechanism of action is the inhibition of the Wnt/β-catenin signaling pathway.[1][2][3] In many cancers, particularly colorectal cancer, mutations in genes like APC lead to the aberrant activation of this pathway, promoting cancer cell proliferation.[1][2][3] this compound works by destabilizing the β-catenin destruction complex, which leads to the degradation of β-catenin and subsequent downregulation of gene transcription responsible for tumor growth.[1][2][3]
Q2: What are the most common treatment-related adverse events (TRAEs) observed with this compound?
A2: Based on the first-in-human phase 1 clinical study (NCT04505839), the most frequently reported treatment-related adverse events were fatigue and nausea, which were generally mild to moderate in severity.[1][2][3] A decrease in lymphocyte count has also been noted.[1][2]
Q3: Have any serious adverse events been reported with this compound?
A3: In the phase 1 study, some grade 3 or higher TRAEs were reported in a small number of patients. These included pancreatitis (Grade 3), increased lipase (Grade 4), increased amylase (Grade 4), and hypercalcemia (Grade 4).[1][2] Importantly, no dose-limiting toxicities or fatal treatment-related adverse events were observed in this study.[1][2][3]
Q4: Are there any recommended dose adjustments for this compound in case of adverse events?
A4: The phase 1 study of this compound did not report specific dose adjustment protocols for adverse events, and no dose-limiting toxicities were observed up to the maximum tolerated dose of 360 mg.[1][2][3] However, for PARP inhibitors as a class, dose interruption and reduction are common strategies for managing significant toxicities. Researchers should adhere to the study protocol for guidance on dose modifications.
Troubleshooting Guides for Common Adverse Events
Management of Nausea
Nausea is a common adverse event associated with PARP inhibitors. Proactive management is key to maintaining the quality of life and treatment adherence.
Initial Assessment:
-
Grade the severity: Use the Common Terminology Criteria for Adverse Events (CTCAE) to grade the severity of nausea.
-
Evaluate hydration status: Dehydration can exacerbate nausea.[4]
-
Review concomitant medications: Some medications can contribute to nausea.
Management Strategies:
-
Dietary Modifications:
-
Pharmacological Interventions:
-
For mild to moderate nausea, consider prophylactic antiemetics such as 5-HT3 receptor antagonists (e.g., ondansetron) taken 30 minutes before this compound dosing.
-
For persistent nausea, other antiemetics like prochlorperazine or promethazine may be considered.[4]
-
In cases where nausea is accompanied by anxiety, lorazepam may be beneficial.
-
Management of Fatigue
Fatigue is a prevalent and often distressing side effect of cancer therapies.
Initial Assessment:
-
Assess the impact on daily life: Understand how fatigue is affecting the patient's daily activities.
-
Rule out other contributing factors: Anemia, depression, and sleep disturbances can all contribute to fatigue.[5][6]
Management Strategies:
-
Non-Pharmacological Approaches:
-
Physical Activity: Gentle exercise can help combat fatigue.
-
Energy Conservation: Teach patients to prioritize activities and incorporate rest periods.
-
Nutritional Support: Ensure adequate caloric and fluid intake.
-
-
Pharmacological Interventions:
Data Presentation
Table 1: Treatment-Related Adverse Events (TRAEs) in the First-In-Human Study of this compound (NCT04505839)
| Adverse Event | Any Grade (%) | Grade 3 or Higher (%) |
| Gastrointestinal | ||
| Nausea | 12% | 0% |
| Pancreatitis | 4% | 4% |
| Lipase Increased | 4% | 4% |
| Amylase Increased | 4% | 4% |
| General | ||
| Fatigue | 28% | 0% |
| Blood and Lymphatic | ||
| Lymphocyte Count Decrease | 8% | 0% |
| Metabolism and Nutrition | ||
| Hypercalcemia | 4% | 4% |
Data adapted from the first-in-human dose-escalation phase 1 study of this compound.[1][2]
Experimental Protocols
Complete Blood Count (CBC)
A CBC is a crucial test for monitoring hematologic toxicities.
1. Objective: To quantify red blood cells, white blood cells, platelets, hemoglobin, and hematocrit in a whole blood sample.[9][10]
2. Materials:
-
K2 or K3 EDTA (lavender-top) blood collection tubes.
-
Automated hematology analyzer.
-
Phlebotomy supplies.
3. Procedure:
-
Sample Collection:
-
Sample Handling and Storage:
-
Analyze the sample as soon as possible. If immediate analysis is not possible, store the sample at 2-8°C.[11]
-
-
Analysis:
-
Follow the manufacturer's instructions for the specific automated hematology analyzer being used.
-
Ensure the analyzer is properly calibrated and quality-controlled.
-
The analyzer will provide quantitative values for all CBC parameters.[11]
-
Immunohistochemistry (IHC) for β-Catenin
This protocol is for the detection of β-catenin in formalin-fixed, paraffin-embedded (FFPE) tissue samples.
1. Objective: To assess the expression and subcellular localization of β-catenin, a key downstream effector in the Wnt signaling pathway. Nuclear localization of β-catenin is indicative of active Wnt signaling.[12]
2. Materials:
-
FFPE tissue sections (3-5 μm).
-
Xylene and graded ethanol series for deparaffinization and rehydration.
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).[13][14]
-
Hydrogen peroxide solution to block endogenous peroxidase activity.
-
Blocking serum (e.g., normal goat serum).[13]
-
Primary antibody against β-catenin.
-
Biotinylated secondary antibody.
-
Avidin-Biotin Complex (ABC) reagent.
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen system.
-
Hematoxylin counterstain.
-
Mounting medium.
3. Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Staining:
-
Quench endogenous peroxidase activity with hydrogen peroxide.[13][14]
-
Block non-specific binding sites with blocking serum.[13]
-
Incubate with the primary β-catenin antibody (dilution and incubation time to be optimized based on the antibody datasheet).
-
Incubate with the biotinylated secondary antibody.
-
Incubate with the ABC reagent.
-
Develop the color with the DAB substrate. Monitor the reaction under a microscope.[13][14]
-
-
Counterstaining and Mounting:
Visualizations
Caption: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.
Caption: General workflow for the management of treatment-related adverse events.
References
- 1. Item - Table 4 from A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - figshare - Figshare [figshare.com]
- 2. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to stop nausea caused by cancer treatment | MD Anderson Cancer Center [mdanderson.org]
- 5. Management of fatigue in patients with cancer -- a practical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progress toward guidelines for the management of fatigue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatigue and its management in cancer patients undergoing VEGFR-TKI therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacologic treatment options for cancer-related fatigue: current state of clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Complete blood count (CBC) - Mayo Clinic [mayoclinic.org]
- 10. Complete Blood Count (CBC): MedlinePlus Medical Test [medlineplus.gov]
- 11. getaprofessor.com [getaprofessor.com]
- 12. Detection of β-Catenin Localization by Immunohistochemistry | Springer Nature Experiments [experiments.springernature.com]
- 13. urmc.rochester.edu [urmc.rochester.edu]
- 14. urmc.rochester.edu [urmc.rochester.edu]
Technical Support Center: Enhancing the Translational Potential of Basroparib Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their preclinical studies with Basroparib.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro and in vivo experiments with this compound.
In Vitro Studies
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| Why am I observing lower-than-expected potency (higher IC50) of this compound in my cancer cell line? | 1. Cell line may not have a Wnt-dependent phenotype (e.g., lacking APC or β-catenin mutations).2. Suboptimal assay conditions (e.g., cell density, incubation time).3. This compound degradation in culture medium.4. Cell line expresses high levels of drug efflux pumps. | 1. Confirm the Wnt pathway status of your cell line. This compound is most effective in cells with aberrant Wnt signaling.2. Optimize cell seeding density to ensure logarithmic growth during the assay. Extend incubation time with this compound (e.g., 72 to 96 hours).3. Prepare fresh this compound solutions for each experiment. Minimize light exposure.4. Test for the expression of ABC transporters like P-glycoprotein. Consider co-treatment with an efflux pump inhibitor as a control experiment. |
| I am not seeing a decrease in β-catenin levels after this compound treatment in a Wnt-dependent cell line. | 1. Insufficient drug concentration or treatment duration.2. Technical issues with the Western blot procedure.3. Predominance of a stabilized, non-degradable form of β-catenin due to specific mutations. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions for β-catenin degradation.2. Ensure efficient protein extraction and use validated antibodies for β-catenin and loading controls. Run positive and negative controls.3. Sequence the β-catenin gene (CTNNB1) in your cell line to check for mutations that confer resistance to degradation. |
| My cell viability assay results are inconsistent between experiments. | 1. Variability in cell seeding.2. Inconsistent drug preparation.3. Edge effects in multi-well plates. | 1. Use a cell counter for accurate seeding. Ensure a single-cell suspension before plating.2. Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and make fresh dilutions for each experiment.3. Avoid using the outer wells of the plate for treatment groups, or fill them with sterile PBS or media to maintain humidity. |
In Vivo Studies
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| Why is there high variability in tumor growth within the same treatment group in my xenograft model? | 1. Inconsistent tumor cell implantation.2. Variation in the health status of the animals.3. Heterogeneity of the parental cell line or patient-derived tissue. | 1. Ensure a consistent number of viable cells are injected in the same anatomical location for each animal.2. Monitor animal health closely and exclude any outliers with signs of illness not related to the treatment.3. If using a cell line, consider single-cell cloning to establish a more homogenous population. For PDX models, use tumors from the same passage number. |
| I am observing unexpected toxicity (e.g., significant weight loss, lethargy) in my animal models at doses reported to be safe. | 1. Differences in animal strain, age, or health status.2. Formulation or vehicle-related toxicity.3. On-target toxicity in the specific animal model. | 1. Ensure the animal model used is consistent with those in published studies. Younger or less healthy animals may be more sensitive.2. Conduct a vehicle-only toxicity study to rule out any adverse effects of the formulation.3. While this compound has shown a favorable safety profile, some on-target gastrointestinal toxicity has been a concern with tankyrase inhibitors.[1] Consider a dose de-escalation study to determine the maximum tolerated dose in your specific model. |
| The antitumor efficacy of this compound in my in vivo model is lower than published data. | 1. Suboptimal dosing regimen (dose and frequency).2. Poor bioavailability of the administered formulation.3. The tumor model has intrinsic or acquired resistance mechanisms. | 1. Optimize the dosing schedule based on pharmacokinetic (PK) and pharmacodynamic (PD) studies. A more frequent dosing schedule may be required.2. Conduct PK studies to assess drug exposure in your model. If bioavailability is low, consider reformulating the compound.3. Investigate potential resistance pathways. Recent studies suggest that combining this compound with MEK inhibitors may overcome resistance in KRAS-mutated colorectal cancer. |
Frequently Asked Questions (FAQs)
General
-
What is the mechanism of action of this compound? this compound is a selective inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2).[1] By inhibiting these enzymes, this compound prevents the PARsylation-dependent degradation of Axin, a key component of the β-catenin destruction complex. This leads to the stabilization of the destruction complex, enhanced degradation of β-catenin, and subsequent downregulation of Wnt signaling.[2]
-
In which cancer types is this compound expected to be most effective? this compound is most likely to be effective in cancers with aberrant activation of the Wnt/β-catenin signaling pathway, which is frequently caused by mutations in the APC gene.[3] Colorectal cancer is a primary indication where such mutations are prevalent.[3]
Preclinical Development
-
What are the recommended starting concentrations for in vitro assays? Based on its high potency against TNKS1 and TNKS2 (IC50 values of 5.8 nM and 3.2 nM, respectively), a starting concentration range of 1 nM to 1 µM is recommended for in vitro cell-based assays.[1]
-
What are the key pharmacodynamic biomarkers to assess this compound activity? The primary pharmacodynamic biomarkers include the stabilization of Axin2 and the reduction of nuclear and total β-catenin levels. Downstream target genes of the Wnt pathway, such as MYC and AXIN2 (as a transcriptional target), can also be assessed by qPCR or Western blotting.
-
Are there known resistance mechanisms to this compound? While specific resistance mechanisms to this compound are still under investigation, potential mechanisms could involve mutations in the β-catenin destruction complex that prevent its function despite Axin stabilization, or upregulation of parallel survival pathways. One preclinical study has shown that this compound can overcome acquired resistance to MEK inhibitors in KRAS-mutated colorectal cancer by suppressing Wnt-mediated cancer stemness.
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| Tankyrase 1 (TNKS1) | 5.8 | Enzymatic Assay | [1] |
| Tankyrase 2 (TNKS2) | 3.2 | Enzymatic Assay | [1] |
Table 2: Preclinical In Vivo Efficacy of this compound
| Cancer Model | Treatment | Tumor Growth Inhibition | Reference |
| Colorectal Cancer Xenografts (APC-mutant) | Monotherapy | Up to ~64% | [1] |
| Patient-Derived Colorectal Cancer Xenografts | Monotherapy | Up to ~64% | [1] |
Table 3: Phase 1 Clinical Pharmacokinetic Parameters of this compound (for reference)
| Dose | Tmax (median, hours) | Cmax (mean, ng/mL) | AUC (mean, ng*h/mL) |
| 30 mg | 3.0 | 50.4 | 338 |
| 60 mg | 4.0 | 95.8 | 707 |
| 120 mg | 3.5 | 185 | 1480 |
| 180 mg | 3.0 | 250 | 2060 |
| 240 mg | 4.0 | 311 | 2600 |
| 300 mg | 3.0 | 389 | 3210 |
| 360 mg | 4.0 | 358 | 2960 |
| Data from Day 8 of treatment in patients with advanced solid tumors.[1] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
This compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Western Blot for β-catenin and Axin2
-
Cell Lysis: Plate cells and treat with various concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, Axin2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
3. Patient-Derived Xenograft (PDX) Model of Colorectal Cancer
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Implantation: Surgically implant a small fragment (2-3 mm³) of a patient's colorectal tumor subcutaneously into the flank of an anesthetized mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers twice a week. The formula for tumor volume is (Length x Width²)/2.
-
Randomization: When tumors reach a volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
This compound Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) and administer orally once daily at the desired dose. The control group receives the vehicle only.
-
Efficacy Assessment: Continue treatment for a predetermined period (e.g., 21 days) and monitor tumor volume and body weight.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for β-catenin and Axin2).
Mandatory Visualizations
Caption: this compound mechanism of action in the Wnt signaling pathway.
Caption: A typical preclinical experimental workflow for this compound.
Caption: A logical troubleshooting workflow for low in vivo efficacy.
References
- 1. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Landscape of DNA Damage Response and Wnt Signaling Inhibition: A Comparative Guide to Basroparib and PARP Inhibitors in Oncology
In the rapidly evolving field of oncology, precision medicine has led to the development of targeted therapies that exploit specific vulnerabilities in cancer cells. Among these, inhibitors of the DNA damage response (DDR) pathway, particularly PARP inhibitors, have gained prominence. Concurrently, targeting other critical cancer pathways, such as the Wnt/β-catenin signaling cascade, is an active area of research. This guide provides a comparative overview of Basroparib, a novel investigational agent, and established PARP inhibitors, clarifying their distinct mechanisms of action, summarizing key experimental data, and outlining their respective roles in cancer therapy.
It is crucial to note at the outset that this compound is not a PARP inhibitor. this compound is a selective tankyrase inhibitor that targets the Wnt/β-catenin signaling pathway.[1][2][3] In contrast, PARP (Poly (ADP-ribose) polymerase) inhibitors are a class of drugs that induce synthetic lethality in cancer cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations.[4][5][6] Therefore, a direct head-to-head comparison of their performance is not scientifically appropriate. This guide will, therefore, present these agents in the context of their distinct mechanisms and therapeutic targets.
Section 1: this compound - A Tankyrase Inhibitor Targeting the Wnt/β-catenin Pathway
This compound (STP1002) is an orally available, selective inhibitor of tankyrase 1 and 2 (TNKS1/2).[7][8] Tankyrases are members of the PARP family of enzymes but have distinct biological functions from PARP1/2, the primary targets of PARP inhibitors used in oncology.[7][8]
Mechanism of Action
The canonical Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and stemness.[3][9] In many cancers, particularly colorectal cancer (CRC), mutations in genes like APC lead to the aberrant activation of this pathway.[1][3] This results in the accumulation of β-catenin in the nucleus, where it drives the transcription of genes that promote tumor growth.
Tankyrases play a key role in this pathway by destabilizing Axin, a component of the β-catenin destruction complex.[3] By inhibiting tankyrases, this compound stabilizes Axin, promoting the degradation of β-catenin and thereby suppressing Wnt signaling.[7][8] This mechanism is distinct from the DNA repair inhibition targeted by PARP inhibitors.
Preclinical and Clinical Data
Preclinical studies have demonstrated that this compound selectively inhibits TNKS1/2 with high potency (IC50 values of 29.94 nM and 3.68 nM, respectively), while having minimal activity against PARP1 (IC50 >10 µM).[7] In preclinical models of colorectal cancer with APC mutations, this compound inhibited tumor growth.[3][8] It has also shown potential in overcoming acquired resistance to MEK inhibitors in KRAS-mutated CRC models.[10]
A first-in-human Phase 1 clinical trial (NCT04505839) evaluated this compound in patients with advanced solid tumors, primarily colorectal cancer.[1][3][11] The study established a maximum tolerated dose and recommended Phase 2 dose of 360 mg once daily.[1][2] The most common treatment-related adverse events were mild to moderate fatigue and nausea.[1][3] Of the 17 evaluable patients, four (23.5%) achieved stable disease.[1][2][3]
Table 1: Summary of this compound (STP1002) Phase 1 Clinical Trial Data
| Parameter | Finding | Reference |
| Study ID | NCT04505839 | [1][11] |
| Phase | 1 | [1] |
| Patient Population | Advanced solid tumors (n=25, 23 with CRC) | [1][3] |
| Dosing | 30 to 360 mg, once daily (21 days on, 7 days off) | [1] |
| Maximum Tolerated Dose | 360 mg | [1][2] |
| Common Adverse Events | Fatigue, nausea (mild/moderate) | [1][3] |
| Efficacy (evaluable patients, n=17) | Stable Disease: 23.5% (4 patients) | [1][2][3] |
Experimental Protocols
First-in-Human Phase 1 Dose-Escalation Study of this compound (NCT04505839)
-
Study Design: This was an open-label, multicenter, dose-escalation study employing a classic "3+3" design to determine the maximum tolerated dose (MTD) of this compound.[1][2][11]
-
Patient Population: Eligible patients had advanced-stage solid tumors (metastatic or locally advanced and unresectable) with a histologically confirmed diagnosis, and had either received or were intolerant to all standard of care treatment options.[11]
-
Treatment Regimen: this compound was administered orally once daily for 21 days followed by a 7-day rest period, in 28-day cycles.[1]
-
Primary Outcome: The primary objective was to assess the safety and tolerability of this compound and to determine the dose-limiting toxicities (DLTs) during the first cycle of treatment.[11]
-
Secondary Outcomes: Secondary objectives included characterizing the pharmacokinetic profile of this compound and evaluating its preliminary anti-tumor activity based on Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[11]
Section 2: PARP Inhibitors - Targeting the DNA Damage Response
PARP inhibitors are a well-established class of targeted therapies approved for various cancers, including ovarian, breast, prostate, and pancreatic cancer.[12] This class includes Olaparib, Niraparib, Rucaparib, and Talazoparib.
Mechanism of Action
PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[4][5] When PARP is inhibited, these SSBs are not repaired and can degenerate into more lethal DNA double-strand breaks (DSBs) during DNA replication.[6]
In healthy cells, these DSBs can be efficiently repaired by the homologous recombination repair (HRR) pathway, which relies on proteins like BRCA1 and BRCA2. However, in cancer cells with mutations in BRCA1/2 or other HRR genes, this repair pathway is deficient. The combination of PARP inhibition and a pre-existing HRR deficiency is "synthetically lethal," leading to genomic instability and cancer cell death.[6] A key aspect of their mechanism is "PARP trapping," where the inhibitor prevents PARP from detaching from the DNA, creating a toxic DNA-protein complex that further disrupts replication and repair.[4][6][13]
Comparative Efficacy and Safety of PARP Inhibitors
The choice of PARP inhibitor can depend on the tumor type, biomarker status (e.g., germline vs. somatic BRCA mutation, HRD status), and the specific clinical setting (e.g., first-line maintenance, treatment of recurrent disease). The following tables summarize key comparative data from pivotal clinical trials.
Table 2: Comparative Efficacy of PARP Inhibitors in Ovarian Cancer (Maintenance Therapy)
| Drug | Trial | Patient Population | PFS (vs. Placebo) | Overall Survival (OS) Benefit | Reference |
| Olaparib | SOLO-1 | Newly diagnosed, advanced, BRCAm | HR 0.30 | Yes (in BRCAm) | [14][15] |
| SOLO-2 | Recurrent, platinum-sensitive, BRCAm | 19.1 vs 5.5 months | Yes (12.9 months longer) | [16] | |
| Niraparib | PRIMA | Newly diagnosed, advanced, HRD | HR 0.43 (in HRD) | Not yet mature (trend in HRD) | [14][15] |
| NOVA | Recurrent, platinum-sensitive | 21.0 vs 5.5 months (gBRCAm) | Yes (in gBRCAm) | [14][17] | |
| Rucaparib | ARIEL3 | Recurrent, platinum-sensitive | 16.6 vs 5.4 months (BRCAm) | Data not yet mature | [14][18] |
PFS: Progression-Free Survival; HR: Hazard Ratio; BRCAm: BRCA-mutated; gBRCAm: germline BRCA-mutated; HRD: Homologous Recombination Deficiency.
Table 3: Comparative Efficacy of PARP Inhibitors in Other Cancers
| Drug | Trial | Cancer Type | Patient Population | Key Efficacy Endpoint (vs. Control) | Reference |
| Olaparib | OlympiAD | Breast | Metastatic, HER2-, gBRCAm | PFS: 7.0 vs 4.2 months (Chemotherapy) | [19] |
| PROfound | Prostate | Metastatic, castration-resistant, HRRm | rPFS: 7.4 vs 3.6 months (Enzalutamide/Abiraterone) | [20] | |
| Talazoparib | EMBRACA | Breast | Metastatic, HER2-, gBRCAm | PFS: 8.6 vs 5.6 months (Chemotherapy) | [21] |
| Rucaparib | TRITON3 | Prostate | Metastatic, castration-resistant, BRCAm | rPFS: 11.2 vs 6.4 months (Docetaxel or ARPI) | [22][23] |
rPFS: radiographic Progression-Free Survival; ARPI: Androgen Receptor Pathway Inhibitor; HRRm: Homologous Recombination Repair mutated.
Table 4: Common Grade 3-4 Adverse Events of PARP Inhibitors (% of Patients)
| Adverse Event | Olaparib | Niraparib | Rucaparib | Talazoparib | Reference |
| Anemia | 19-22% | 25-31% | 22% | 49% (Grade 3) | [14][18][21] |
| Thrombocytopenia | 1% | 34% | 21% (any grade) | - | [14][18] |
| Neutropenia | - | - | - | 5.9% (Grade 4) | [21][24] |
| Fatigue/Asthenia | - | - | 11% | - | [18] |
Note: Frequencies are approximate and vary by trial and patient population.
Conclusion
This compound and PARP inhibitors represent distinct, targeted approaches to cancer therapy. This compound, a tankyrase inhibitor, modulates the Wnt/β-catenin pathway and holds promise for cancers driven by aberrant Wnt signaling, such as certain colorectal cancers. Its development is in the early clinical stages, with initial data suggesting a manageable safety profile and preliminary signs of activity.
In contrast, PARP inhibitors (Olaparib, Niraparib, Rucaparib, and Talazoparib) are an established class of drugs that have transformed the treatment landscape for patients with tumors harboring HRR deficiencies, most notably BRCA mutations. Their efficacy is well-documented across multiple tumor types, though their safety profiles, particularly regarding hematologic toxicity, require careful management.
For researchers, scientists, and drug development professionals, understanding the fundamental biological differences between these classes of inhibitors is paramount. While both target components of the broader cellular machinery, their mechanisms, therapeutic hypotheses, and patient selection strategies are fundamentally different. Future research will continue to refine the use of PARP inhibitors, potentially through combination strategies, and will further elucidate the therapeutic potential of Wnt pathway inhibitors like this compound in specific, molecularly-defined patient populations.
References
- 1. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 6. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound overcomes acquired resistance to MEK inhibitors by inhibiting Wnt-mediated cancer stemness in KRAS-mutated colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. cancerresearchuk.org [cancerresearchuk.org]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
- 16. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy [mdpi.com]
- 17. Comparison of the Efficacy and Safety of PARP Inhibitors as a Monotherapy for Platinum-Sensitive Recurrent Ovarian Cancer: A Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. komen.org [komen.org]
- 20. dovepress.com [dovepress.com]
- 21. cancernetwork.com [cancernetwork.com]
- 22. Rucaparib vs Physicians Choice of Single-Agent Therapy in BRCA-Mutated Metastatic Castration-Resistant Prostate Cancer - The ASCO Post [ascopost.com]
- 23. Rucaparib or Physician’s Choice in Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparative efficacy, safety, and acceptability of single-agent poly (ADP-ribose) polymerase (PARP) inhibitors in BRCA-mutated HER2-negative metastatic or advanced breast cancer: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Basroparib and First-Generation PARP Inhibitors: Two Distinct Approaches to Cancer Therapy
In the landscape of targeted cancer therapies, inhibitors of the poly(ADP-ribose) polymerase (PARP) family have emerged as a significant advancement, particularly for tumors with deficiencies in DNA damage repair. However, the expanding understanding of the diverse roles of PARP family members has led to the development of inhibitors with distinct specificities and mechanisms of action. This guide provides a comparative analysis of Basroparib, a selective tankyrase inhibitor, and first-generation PARP inhibitors, which primarily target PARP1 and PARP2. This comparison will elucidate their different molecular targets, signaling pathways, preclinical and clinical performance, and safety profiles, offering valuable insights for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
This compound and first-generation PARP inhibitors exert their anti-tumor effects through fundamentally different mechanisms, targeting distinct cellular signaling pathways.
This compound: Targeting the Wnt/β-catenin Signaling Pathway
This compound is a potent and selective inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), which are members of the PARP family.[1] Unlike first-generation PARP inhibitors, this compound has a very high IC50 for PARP1, indicating it does not directly inhibit the canonical DNA damage repair enzyme.[1] The primary mechanism of action of this compound is the modulation of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer (CRC).[2][3]
In the absence of Wnt signaling, a destruction complex, composed of Axin, APC, GSK3β, and CK1, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Tankyrases promote the degradation of Axin. By inhibiting tankyrases, this compound stabilizes Axin, thereby enhancing the activity of the β-catenin destruction complex.[1] This leads to decreased levels of β-catenin, reduced translocation to the nucleus, and consequently, the downregulation of target genes that promote cell proliferation.[3]
First-Generation PARP Inhibitors: Targeting the DNA Damage Response Pathway
First-generation PARP inhibitors, including Olaparib, Rucaparib, and Niraparib, primarily target PARP1 and PARP2, enzymes crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[4] The therapeutic efficacy of these inhibitors is rooted in the concept of "synthetic lethality." In cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of SSBs.[5] During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[4]
In HR-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.[5] A key aspect of the cytotoxicity of these inhibitors is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also traps it on the DNA at the site of damage.[6][7] This trapped PARP-DNA complex is a significant physical impediment to DNA replication and is considered a more potent cytotoxic lesion than the simple inhibition of PARP's enzymatic activity.[6]
Preclinical Performance
The preclinical data for this compound and first-generation PARP inhibitors reflect their distinct mechanisms of action and target tumor types.
This compound:
Preclinical studies of this compound have primarily focused on colorectal cancer models with APC mutations, where the Wnt/β-catenin pathway is aberrantly activated.[8]
| Parameter | This compound |
| Target | Tankyrase 1 (TNKS1) / Tankyrase 2 (TNKS2)[1] |
| IC50 | TNKS1: 29.94 nM, TNKS2: 3.68 nM, PARP1: >10 µM[1] |
| Cell Line Efficacy | Synergistic inhibitory potency with MEK inhibitors in KRAS-mutant CRC cell lines (SW480, SW620).[1] |
| In Vivo Efficacy | Combined with trametinib, delayed tumor regrowth in a trametinib-resistant SW620 xenograft model, resulting in 87.2% tumor growth inhibition (TGI).[1] |
First-Generation PARP Inhibitors:
Preclinical evaluation of first-generation PARP inhibitors has centered on their efficacy in cancer models with HR deficiencies, particularly those with BRCA mutations.
| Parameter | Olaparib | Rucaparib | Niraparib |
| Target | PARP1/PARP2[9] | PARP1/PARP2/PARP3[10] | PARP1/PARP2[9] |
| Cell Line Efficacy | Potent against BRCA-mutant breast and ovarian cancer cell lines. | Active in BRCA-mutant ovarian and breast cancer cell lines.[10] | Demonstrates activity in both BRCA-mutated and BRCA wild-type tumors.[11] |
| In Vivo Efficacy | Demonstrates anti-tumor activity in BRCA-deficient xenograft models.[12] | Shows efficacy in BRCA-mutant ovarian cancer xenografts.[10] | Effective in ovarian and breast cancer cell line-derived xenograft models.[13] |
| PARP Trapping Potency | Moderate[6] | Moderate[6] | High[6] |
Clinical Performance
The clinical development of this compound is in its early stages, while first-generation PARP inhibitors are well-established treatments for specific cancer types.
This compound:
This compound has undergone a first-in-human Phase 1 clinical trial (NCT04505839) in patients with advanced-stage solid tumors, predominantly colorectal cancer.[2][14][15][16]
| Clinical Trial | Phase | Patient Population | Key Efficacy Results |
| NCT04505839 | I | Advanced solid tumors (n=25, 23 with CRC)[2][14] | 4 out of 17 evaluable patients (23.5%) had stable disease.[2][14] |
First-Generation PARP Inhibitors:
Multiple Phase 3 clinical trials have established the efficacy of first-generation PARP inhibitors in various settings.
| Clinical Trial | Inhibitor | Patient Population | Key Efficacy Results |
| OlympiAD | Olaparib | gBRCAm HER2-negative metastatic breast cancer | Median OS: 19.3 months with olaparib vs. 17.1 months with chemotherapy.[17][18] |
| ARIEL3 | Rucaparib | Platinum-sensitive, recurrent ovarian carcinoma | Significantly longer PFS with rucaparib vs. placebo in all cohorts.[3] |
| NOVA | Niraparib | Platinum-sensitive, recurrent ovarian cancer | Significantly prolonged PFS with niraparib maintenance therapy.[4][13] |
Safety and Tolerability
The safety profiles of this compound and first-generation PARP inhibitors are distinct, reflecting their different mechanisms of action.
This compound (NCT04505839):
This compound was generally well-tolerated in its Phase 1 trial.[2][14][15][16]
| Adverse Event (Any Grade) | Frequency |
| Fatigue | Most common[2][14][15][16] |
| Nausea | Most common[2][14][15][16] |
| No dose-limiting toxicities or fatal treatment-related adverse events were observed.[2][14][15][16] |
First-Generation PARP Inhibitors (Selected Data from Key Trials):
The most common adverse events associated with first-generation PARP inhibitors are hematological toxicities and gastrointestinal issues.
| Adverse Event (Grade ≥3) | Olaparib (OlympiAD) [17][19] | Rucaparib (ARIEL3) [3][20][21] | Niraparib (NOVA) [13][22][23][24] |
| Anemia | 16% | 22% | 25.6% |
| Neutropenia | 9% | 7% | 19.3% |
| Thrombocytopenia | <1% | 5% | 33.8% |
| Nausea | 5% | 5% | 3.9% |
| Fatigue/Asthenia | 3% | 7% | 8.1% |
Experimental Protocols
Wnt Reporter Assay (for Tankyrase Inhibitor Activity):
This assay measures the activity of the Wnt/β-catenin signaling pathway.[2][8][25][26]
-
Objective: To quantify the effect of a compound on TCF/LEF-mediated transcription, which is downstream of β-catenin.
-
Methodology:
-
Cells are co-transfected with a TCF/LEF-driven firefly luciferase reporter construct and a control Renilla luciferase construct.
-
Transfected cells are treated with the test compound (e.g., this compound) or a vehicle control.
-
After a defined incubation period, cells are lysed, and the luciferase activity is measured using a luminometer.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number.
-
A decrease in the firefly/Renilla luciferase ratio indicates inhibition of the Wnt/β-catenin pathway.
-
-
PARP Trapping Assay (Chromatin Fractionation):
This assay is used to determine the ability of a PARP inhibitor to trap PARP enzymes on the DNA.[27][28]
-
Objective: To quantify the amount of PARP1 bound to chromatin in response to a PARP inhibitor.
-
Methodology:
-
Cells are treated with a PARP inhibitor or a vehicle control, often in combination with a DNA-damaging agent to induce PARP activity.
-
Cells are harvested and subjected to subcellular fractionation to separate the chromatin-bound proteins from the soluble nuclear and cytoplasmic proteins.
-
The protein concentration of each fraction is determined.
-
Equal amounts of protein from the chromatin-bound fractions are analyzed by Western blotting using an anti-PARP1 antibody.
-
An increase in the amount of PARP1 in the chromatin-bound fraction of inhibitor-treated cells compared to control cells indicates PARP trapping.
-
-
Conclusion
This compound and first-generation PARP inhibitors represent two distinct and promising strategies in targeted cancer therapy. This compound, as a selective tankyrase inhibitor, offers a novel approach to targeting the Wnt/β-catenin pathway, with potential applications in cancers driven by aberrant Wnt signaling, such as APC-mutant colorectal cancer. Its favorable safety profile in early clinical trials is encouraging.
First-generation PARP inhibitors have already transformed the treatment landscape for patients with HR-deficient cancers, particularly BRCA-mutated breast and ovarian cancers. Their mechanism of synthetic lethality and the phenomenon of PARP trapping underscore the importance of understanding the intricate details of DNA damage repair pathways.
The comparative analysis presented here highlights that these two classes of drugs are not direct competitors but rather represent complementary approaches to cancer treatment. Future research will likely explore the potential for combination therapies and the identification of biomarkers to better select patients who will benefit from these targeted agents. This guide provides a foundational understanding for researchers and clinicians working to advance the field of precision oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Wnt Reporter Activity Assay [bio-protocol.org]
- 3. Rucaparib for patients with platinum-sensitive, recurrent ovarian carcinoma (ARIEL3): post-progression outcomes and updated safety results from a randomised, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niraparib Maintenance Treatment Improves Time Without Symptoms or Toxicity (TWiST) Versus Routine Surveillance in Recurrent Ovarian Cancer: A TWiST Analysis of the ENGOT-OV16/NOVA Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Item - Table 4 from A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - figshare - Figshare [figshare.com]
- 8. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 10. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models - ecancer [ecancer.org]
- 13. Long-Term Safety and Secondary Efficacy End Points in the ENGOT-OV16/NOVA Phase 3 Trial of Niraparib in Recurrent Ovarian Cancer [theoncologynurse.com]
- 14. researchgate.net [researchgate.net]
- 15. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. OlympiAD final overall survival and tolerability results: Olaparib versus chemotherapy treatment of physician’s choice in patients with a germline BRCA mutation and HER2-negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LYNPARZA® (olaparib) Efficacy for gBRCAm, HER2-negative, Metastatic Breast Cancer [lynparzahcp.com]
- 19. researchgate.net [researchgate.net]
- 20. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 21. The ASCO Post [ascopost.com]
- 22. tandfonline.com [tandfonline.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Niraparib Maintenance Therapy in Patients With Recurrent Ovarian Cancer After a Partial Response to the Last Platinum-Based Chemotherapy in the ENGOT-OV16/NOVA Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Wnt-3a and R-spo1 conditioned media reporter assay [protocols.io]
- 26. Quantitative Live-cell Reporter Assay for Noncanonical Wnt Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
- 28. aacrjournals.org [aacrjournals.org]
Validating Basroparib's Effect on β-catenin Expression Levels: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Basroparib's performance in modulating β-catenin expression with alternative tankyrase inhibitors, supported by experimental data. The information is presented to facilitate informed decisions in the development of novel cancer therapeutics targeting the Wnt/β-catenin signaling pathway.
This compound (STP1002) is an orally available, selective inhibitor of tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway.[1] Aberrant activation of this pathway, often due to mutations in the APC gene, leads to the accumulation of β-catenin in the nucleus, driving the transcription of oncogenes and promoting tumor growth in various cancers, particularly colorectal cancer (CRC).[2][3] this compound's mechanism of action involves the stabilization of AXIN proteins, core components of the β-catenin destruction complex, thereby antagonizing the Wnt/β-catenin pathway.[1] Preclinical studies have demonstrated its anti-tumor efficacy in APC-mutated CRC models, and a first-in-human Phase I clinical trial has established its safety and tolerability.[1][2][3]
This guide compares this compound with two other well-characterized tankyrase inhibitors, XAV939 and IWR-1, focusing on their effects on β-catenin expression levels as demonstrated in preclinical studies.
Comparative Efficacy on β-catenin Expression
The following tables summarize the available quantitative data on the effects of this compound, XAV9.39, and IWR-1 on β-catenin levels and Wnt signaling activity.
| Inhibitor | Cell Line | Concentration | Effect on Total β-catenin Levels | Assay | Reference |
| This compound (STP1002) | APC-mutated CRC cell lines | Not specified in publications | Antagonizes Wnt/β-catenin pathway | Functional Assays | [1] |
| XAV939 | H446 (Small-cell lung cancer) | 10, 20, 40 µM | Dose-dependent reduction | Western Blot | [4] |
| A549 (Lung adenocarcinoma) | 0.1, 1, 10 µmol/l | Dose-dependent reduction | Western Blot | [5] | |
| SW480 (Colorectal cancer) | Not specified | Decreased total β-catenin | Western Blot | [6] | |
| IWR-1 | HCT116 (Colorectal cancer) | Not specified | Decreased β-catenin expression | Western Blot | [7] |
| SW480 (Colorectal cancer) | 5 µM | Diminished total β-catenin levels | Western Blot | [6] |
| Inhibitor | Cell Line | IC50 | Assay | Reference |
| XAV939 | DLD1-Wnt-luc (Colorectal cancer) | 0.13 µM | Luciferase Reporter Assay | [8] |
| IWR-1 | DLD1-Wnt-luc (Colorectal cancer) | 0.21 µM | Luciferase Reporter Assay | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Wnt/β-catenin signaling pathway and the mechanism of tankyrase inhibitors.
References
- 1. Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.eur.nl [pure.eur.nl]
- 7. IWR-1 inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Cell Model Suitable for a High-Throughput Screening of Inhibitors of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Basroparib: A Comparative Analysis of its Anti-Tumor Activity in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Basroparib's anti-tumor activity with other relevant cancer therapies, supported by available experimental data. This compound is a selective inhibitor of tankyrase 1 and 2, enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family. Its primary mechanism of action involves the inhibition of the Wnt/β-catenin signaling pathway, a critical pathway in the development and progression of several cancers, particularly colorectal cancer.[1][2] This guide will delve into the preclinical and clinical findings for this compound and compare its performance with established PARP inhibitors that primarily target DNA damage repair pathways.
Mechanism of Action: A Tale of Two Pathways
While this compound is a member of the PARP family, its anti-tumor effects are mechanistically distinct from other clinically approved PARP inhibitors like Olaparib, Rucaparib, Niraparib, and Talazoparib.
This compound and the Wnt/β-catenin Pathway:
In many cancers, particularly those with mutations in the APC gene, the Wnt/β-catenin pathway is constitutively active, leading to cell proliferation and tumor growth.[1][2] Tankyrase enzymes (TNKS1 and TNKS2) play a crucial role in this aberrant signaling by targeting Axin, a key component of the β-catenin destruction complex, for degradation. By inhibiting tankyrase, this compound stabilizes Axin, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes.[1]
Canonical PARP Inhibitors and DNA Damage Repair:
In contrast, inhibitors such as Olaparib, Rucaparib, Niraparib, and Talazoparib exert their anti-tumor effects by exploiting deficiencies in DNA damage repair pathways, particularly in tumors with mutations in BRCA1/2 or other homologous recombination repair (HRR) genes. These inhibitors trap PARP enzymes on DNA at sites of single-strand breaks. This trapping prevents the repair of these breaks, leading to the formation of double-strand breaks during DNA replication. In HRR-deficient cancer cells, these double-strand breaks cannot be efficiently repaired, resulting in cell death through a process known as synthetic lethality.
Below is a diagram illustrating the Wnt/β-catenin signaling pathway and the point of intervention for this compound.
Caption: this compound inhibits Tankyrase, stabilizing the destruction complex and reducing oncogenic signaling.
Preclinical Anti-Tumor Activity
Preclinical studies have demonstrated this compound's potential in solid tumors, primarily in colorectal cancer (CRC) models.
| Model System | Tumor Type | Key Findings |
| In vivo CRC xenograft models (APC-mutant cell lines) | Colorectal Cancer | Monotherapy with this compound resulted in tumor growth inhibition of up to approximately 64%.[1] |
| Patient-derived CRC xenograft models | Colorectal Cancer | Confirmed successful tumor growth inhibition with this compound monotherapy.[1] |
| KRAS-mutated CRC xenograft models | Colorectal Cancer | This compound in combination with MEK inhibitors suppressed tumor regrowth and prolonged survival in models with acquired resistance to MEK inhibitors. |
A noteworthy preclinical finding is this compound's ability to overcome acquired resistance to MEK inhibitors in KRAS-mutated colorectal cancer. This is achieved by inhibiting Wnt-mediated cancer stemness, suggesting a potential combination therapy strategy.
Clinical Performance of this compound
The primary clinical evidence for this compound comes from a first-in-human, Phase I dose-escalation study (NCT04505839) in patients with advanced-stage solid tumors.[1][3]
Table 1: Summary of this compound Phase I Clinical Trial (NCT04505839)
| Parameter | Details |
| Patient Population | 25 patients with advanced-stage solid tumors (23 with colorectal cancer).[1][3] |
| Dosing | Oral administration once daily in 28-day cycles (21 days on, 7 days off) with dose escalation from 30 mg to 360 mg.[1][3] |
| Maximum Tolerated Dose (MTD) | 360 mg.[1][3] |
| Recommended Phase II Dose (RP2D) | 360 mg.[1][3] |
| Safety and Tolerability | Generally well-tolerated. The most common treatment-related adverse events were fatigue and nausea (mild to moderate severity). No dose-limiting toxicities were observed.[1][3] |
| Preliminary Efficacy | Among 17 evaluable patients, 4 (23.5%) achieved stable disease (SD) with a duration of up to 2.5 months.[1][3] |
Comparison with Other PARP Inhibitors
A direct head-to-head clinical comparison of this compound with other PARP inhibitors is not yet available. The following table summarizes the approved indications and efficacy of established PARP inhibitors in various solid tumors, primarily in the context of HRR-deficient cancers.
Table 2: Overview of Approved PARP Inhibitors and Their Efficacy in Solid Tumors
| Drug | Approved Indications (Solid Tumors) | Key Efficacy Data (in approved indications) |
| Olaparib | Ovarian, Breast, Pancreatic, Prostate Cancer (with specific mutations) | In the SOLO-1 trial for newly diagnosed advanced ovarian cancer with a BRCA mutation, Olaparib maintenance therapy showed a median progression-free survival (PFS) of 56.0 months vs. 13.8 months with placebo. |
| Rucaparib | Ovarian, Prostate Cancer (with specific mutations) | In the ARIEL3 trial for recurrent ovarian cancer, Rucaparib maintenance therapy demonstrated a median PFS of 10.8 months vs. 5.4 months with placebo in the intent-to-treat population. |
| Niraparib | Ovarian Cancer | In the PRIMA trial for newly diagnosed advanced ovarian cancer, Niraparib maintenance therapy showed a median PFS of 13.8 months vs. 8.2 months with placebo in the overall population. |
| Talazoparib | Breast Cancer (with specific mutations) | In the EMBRACA trial for metastatic breast cancer with a germline BRCA mutation, Talazoparib showed a median PFS of 8.6 months vs. 5.6 months with physician's choice of chemotherapy. |
It is crucial to note that the patient populations and trial designs for these PARP inhibitors differ significantly from the initial this compound study. The efficacy of canonical PARP inhibitors is predominantly observed in tumors with HRR deficiencies, a biomarker not specified for this compound's activity.
Experimental Protocols
Detailed experimental protocols for the this compound clinical trial are outlined in the study registration (NCT04505839). Here, we provide a general overview of the key methodologies.
Phase I Clinical Trial (NCT04505839) Experimental Workflow
Caption: Workflow of the first-in-human dose-escalation study for this compound.
Biomarker Analysis:
The clinical trial protocol for this compound included the analysis of mechanism-related biomarkers in tumor tissue. While the specific, detailed laboratory procedures are not publicly available, a standard immunohistochemistry (IHC) protocol for Axin and β-catenin, key mediators in the Wnt pathway, is provided below as a representative example.
General Immunohistochemistry Protocol for Axin and β-catenin in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (3 changes, 5 minutes each).
-
Rehydrate through graded ethanol solutions (100%, 95%, 70%), 5 minutes each.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a water bath or pressure cooker.
-
-
Blocking:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding using a serum-based blocking solution.
-
-
Primary Antibody Incubation:
-
Incubate slides with primary antibodies against Axin and β-catenin at appropriate dilutions overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the signal using a chromogen such as diaminobenzidine (DAB).
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Future Directions and Conclusion
This compound has demonstrated a favorable safety profile and preliminary anti-tumor activity in patients with advanced solid tumors, primarily colorectal cancer.[1][3] Its unique mechanism of action, targeting the Wnt/β-catenin pathway, distinguishes it from other PARP inhibitors and presents a novel therapeutic strategy.
Future research should focus on:
-
Identifying predictive biomarkers for this compound sensitivity.
-
Exploring combination therapies, particularly with MEK inhibitors in KRAS-mutated cancers.
-
Conducting clinical trials in a broader range of solid tumors with known Wnt pathway alterations.
While direct comparative data is currently limited, this guide provides a framework for understanding the distinct profiles of this compound and other PARP inhibitors. As more data becomes available, a clearer picture of this compound's role in the landscape of solid tumor treatment will emerge.
References
- 1. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of Basroparib and Other PARP Inhibitors
A detailed examination of the safety profiles of Basroparib, Olaparib, Niraparib, Rucaparib, and Talazoparib, providing researchers, scientists, and drug development professionals with a comprehensive guide to their comparative tolerability. This report synthesizes adverse event data from key clinical trials, outlines the methodologies for safety assessment, and visualizes relevant biological pathways and experimental workflows.
The landscape of cancer therapy has been significantly advanced by the development of Poly (ADP-ribose) polymerase (PARP) inhibitors. These agents have shown considerable efficacy in tumors with deficiencies in the homologous recombination repair pathway. While their anti-tumor activity is well-documented, a thorough understanding of their comparative safety profiles is crucial for clinical development and therapeutic application. This guide provides a detailed comparison of the safety profile of the novel tankyrase inhibitor this compound with established PARP inhibitors: Olaparib, Niraparib, Rucaparib, and Talazoparib.
Comparative Safety Profiles: An Overview
The safety profiles of the four approved PARP inhibitors—Olaparib, Niraparib, Rucaparib, and Talazoparib—are generally comparable in terms of serious adverse events and treatment discontinuations due to adverse events.[1] However, notable differences exist in the incidence of specific adverse reactions. Hematological toxicities are a common class effect, though the frequency and severity can vary between agents.
A first-in-human, dose-escalation Phase 1 study of this compound (NCT04505839) in patients with advanced-stage solid tumors has provided initial safety data. The most frequently reported treatment-related adverse events (TRAEs) were fatigue and nausea, mostly of mild to moderate severity.[2][3][4][5] No dose-limiting toxicities or fatal treatment-related adverse events were observed in this initial study.[2][3][4][5]
Quantitative Analysis of Adverse Events
The following tables summarize the incidence of common and grade ≥3 treatment-emergent adverse events (TEAEs) reported in key clinical trials for each inhibitor. It is important to note that direct comparison across trials can be challenging due to differences in study populations, trial designs, and duration of treatment.
Table 1: Incidence of Common Treatment-Emergent Adverse Events (All Grades, %)
| Adverse Event | This compound (Phase 1)[2][3] | Olaparib (SOLO-1)[6][7] | Niraparib (PRIMA)[8][9] | Rucaparib (ARIEL3)[10] | Talazoparib (EMBRACA)[11][12] |
| Nausea | 12 | 77 | 53.1 | 75.8 | 49 |
| Fatigue/Asthenia | 28 | 64 | 62 | 70.7 | 62 |
| Anemia | - | 39 | 53.1 | 39.0 | 53 |
| Vomiting | - | 40 | 32.2 | - | 25 |
| Thrombocytopenia | - | 11 | 54.8 | - | 27 |
| Neutropenia | - | 17 | 58.8 | - | 35 |
| Diarrhea | - | 34 | - | - | 22 |
| Headache | - | - | - | - | 33 |
| Decreased Appetite | - | 20 | - | - | 21 |
Data for this compound are from a small Phase 1 study and may not be representative of the broader patient population. Dashes indicate data not reported in the cited sources.
Table 2: Incidence of Grade ≥3 Treatment-Emergent Adverse Events (%)
| Adverse Event | This compound (Phase 1)[2][3] | Olaparib (SOLO-1)[6] | Niraparib (PRIMA)[8] | Rucaparib (ARIEL3)[10] | Talazoparib (EMBRACA)[10] |
| Anemia | - | 22 | 31.6 | 21.5 | 39 |
| Neutropenia | - | 8 | 21.3 | - | 21 |
| Thrombocytopenia | - | <1 | 39.7 | - | 15 |
| Fatigue/Asthenia | - | 4 | 5.7 | - | - |
| Nausea | - | <1 | - | - | - |
| Vomiting | - | <1 | - | - | - |
| Pancreatitis | 4 (G3) | - | - | - | - |
| Lipase Increased | 4 (G4) | - | - | - | - |
| Amylase Increased | 4 (G4) | - | - | - | - |
| Hypercalcemia | 4 (G4) | - | - | - | - |
Data for this compound are from a single patient in a Phase 1 study. Dashes indicate data not reported or not meeting the grade ≥3 threshold in the cited sources.
Experimental Protocols for Safety Assessment
The safety and tolerability of these inhibitors are rigorously evaluated in clinical trials following standardized methodologies.
This compound (NCT04505839): The first-in-human study of this compound employed a classic "3+3" dose-escalation design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[2][5][13] Patients were enrolled in cohorts and received escalating doses of this compound. Safety assessments included monitoring and grading of adverse events (AEs) according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.[14][15] Dose-limiting toxicities (DLTs) were defined as specific treatment-related AEs occurring within the first cycle of treatment that are considered unacceptable.[1][16][17]
Olaparib (SOLO-1), Niraparib (PRIMA), Rucaparib (ARIEL3), and Talazoparib (EMBRACA): These pivotal Phase 3 trials were randomized, double-blind, placebo-controlled studies.[3][6][9][18][19][20] Patients were monitored for AEs throughout the study, and the severity was graded using CTCAE. Safety analyses included the incidence, severity, and seriousness of AEs, as well as AEs leading to dose interruption, dose reduction, or treatment discontinuation.[4][7][21] Laboratory parameters were also monitored regularly to detect hematological and other toxicities.[12][22]
Visualizing Pathways and Processes
To further aid in the understanding of the mechanisms and methodologies discussed, the following diagrams have been generated.
Caption: Mechanism of PARP inhibition leading to synthetic lethality.
Caption: "3+3" Dose-escalation workflow for a Phase 1 clinical trial.
Conclusion
The safety profiles of the approved PARP inhibitors are well-characterized, with hematologic and gastrointestinal toxicities being the most common adverse events. Each agent, however, presents a unique spectrum of adverse reactions that require careful management. Niraparib, for instance, is associated with a higher risk of thrombocytopenia, while Olaparib has been linked to a greater risk of myelodysplastic syndrome and acute myeloid leukemia in some analyses.[23] Talazoparib is associated with a higher risk of treatment interruption and dose reduction due to adverse events compared to other PARP inhibitors.[1]
This compound, a novel tankyrase inhibitor, has demonstrated a manageable safety profile in its initial first-in-human trial, with fatigue and nausea being the most common treatment-related adverse events.[2][3][4][5] The absence of dose-limiting toxicities in this early study is a promising indicator of its potential tolerability.[2][3][4][5] However, as a tankyrase inhibitor, its mechanism of action and potential long-term side effects may differ from those of PARP inhibitors. Further clinical investigation in larger patient populations is necessary to fully characterize the safety profile of this compound and to establish its comparative safety against the established PARP inhibitors. Researchers and clinicians should remain vigilant in monitoring for both known class-effects and unique toxicities as this and other novel inhibitors progress through clinical development.
References
- 1. case.edu [case.edu]
- 2. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. The effect of age on efficacy, safety and patient-centered outcomes with rucaparib: A post hoc exploratory analysis of ARIEL3, a phase 3, randomized, maintenance study in patients with recurrent ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Trial: NCT04505839 - My Cancer Genome [mycancergenome.org]
- 6. merck.com [merck.com]
- 7. researchgate.net [researchgate.net]
- 8. Niraparib Efficacy and Safety in Patients with BRCA-Mutated Ovarian Cancer from 3 Phase 3 Trials [jhoponline.com]
- 9. ascopubs.org [ascopubs.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Talazoparib in Patients with a Germline BRCA-Mutated Advanced Breast Cancer: Detailed Safety Analyses from the Phase III EMBRACA Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dctd.cancer.gov [dctd.cancer.gov]
- 15. Using the Common Terminology Criteria for Adverse Events (CTCAE – Version 5.0) to Evaluate the Severity of Adverse Events of Anticancer Therapies | Actas Dermo-Sifiliográficas [actasdermo.org]
- 16. DLT: Clinical Trial Terminology | Power [withpower.com]
- 17. Definition of dose-limiting toxicity (DLT) [bio-protocol.org]
- 18. Rucaparib for patients with platinum-sensitive, recurrent ovarian carcinoma (ARIEL3): post-progression outcomes and updated safety results from a randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. filehosting.pharmacm.com [filehosting.pharmacm.com]
- 20. Prospective evaluation of the tolerability and efficacy of niraparib dosing based on baseline body weight and platelet count: Results from the PRIMA/ENGOT-OV26/GOG-3012 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. targetedonc.com [targetedonc.com]
- 22. Adverse Reactions and Tolerability for LYNPARZA® (olaparib) in SOLO-1 [lynparzahcp.com]
- 23. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
Evaluating the Synergistic Potential of Basroparib with Radiotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basroparib (STP1002) is an orally available, selective inhibitor of tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway.[1] Aberrant Wnt/β-catenin signaling is a critical driver in the development and progression of various cancers, making it a compelling target for therapeutic intervention. Radiotherapy remains a cornerstone of cancer treatment; however, intrinsic and acquired radioresistance can limit its efficacy. Emerging preclinical evidence suggests that targeting the Wnt/β-catenin pathway may enhance the sensitivity of tumor cells to radiation, presenting a promising strategy for combination therapy.
This guide provides a comparative analysis of the potential synergistic effects of this compound with radiotherapy. Due to the limited availability of direct preclinical or clinical data for this specific combination, this guide draws upon data from this compound as a monotherapy, studies on other tankyrase inhibitors combined with radiation, and the broader understanding of the Wnt/β-catenin pathway's role in radiosensitivity.
Mechanism of Action: this compound and the Wnt/β-catenin Pathway
This compound selectively inhibits tankyrase 1 and 2.[1] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in the degradation of Axin, a key component of the β-catenin destruction complex.[1][2] By inhibiting tankyrases, this compound stabilizes Axin, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes, such as c-Myc and cyclin D1, which are involved in cell proliferation.[1][2]
Signaling Pathway Diagram
References
- 1. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Basroparib in APC-Mutant Tumors: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of Basroparib, a selective Tankyrase inhibitor, against other therapeutic alternatives for tumors harboring Adenomatous Polyposis Coli (APC) gene mutations. The aberrant activation of the Wnt/β-catenin signaling pathway, a hallmark of APC-mutant tumors, is a critical target for novel cancer therapies. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical and clinical data, experimental methodologies, and relevant signaling pathways.
Introduction to this compound and the Wnt/β-catenin Pathway
Mutations in the APC tumor suppressor gene are a primary driver in the pathogenesis of a majority of colorectal cancers (CRC).[1][2][3][4] These mutations lead to the dysregulation of the canonical Wnt/β-catenin signaling pathway. In a healthy cell, the APC protein is a key component of a "destruction complex" that targets β-catenin for degradation. When APC is mutated, this complex is disrupted, leading to the accumulation of β-catenin in the cytoplasm. This accumulated β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator, driving the expression of genes involved in cell proliferation and tumorigenesis.
This compound is an orally available, selective inhibitor of Tankyrase 1 and 2 (TNKS1/2).[1] Tankyrases are enzymes that destabilize Axin, another crucial component of the β-catenin destruction complex. By inhibiting Tankyrases, this compound stabilizes Axin, thereby promoting the degradation of β-catenin and suppressing the aberrant Wnt signaling characteristic of APC-mutant tumors.[1]
Preclinical Efficacy of this compound
In preclinical studies, this compound has demonstrated significant anti-tumor activity as a monotherapy in various in vivo colorectal cancer xenograft models using APC-mutant cell lines and patient-derived CRC cells. These studies have reported successful tumor growth inhibitions of up to approximately 64%.[1]
Clinical Evaluation of this compound
A first-in-human, open-label, multicenter Phase I clinical trial (NCT04505839) evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced-stage solid tumors, the majority of whom had colorectal cancer (23 out of 25 patients).[1][2][3][4]
The study employed a classic "3+3" dose-escalation design, with this compound administered orally once daily in 28-day cycles (21 days on, 7 days off) at seven dose levels ranging from 30 to 360 mg.[2][3][4] The maximum tolerated dose was determined to be 360 mg.[3][4]
Among 17 evaluable patients, four (23.5%) achieved stable disease with a duration of up to 2.5 months.[1][2][3][4] The most common treatment-related adverse events were mild to moderate fatigue and nausea.[2][3][4] No dose-limiting toxicities or fatal treatment-related adverse events were observed.[2][3][4] These findings suggest that this compound is a safe and well-tolerated agent with modest preliminary anti-tumor activity, warranting further investigation, potentially in combination with other targeted therapies.[1]
Comparative Analysis with Alternative Therapies
Currently, there are no FDA-approved targeted therapies specifically for patients with inherited APC mutations. The standard of care for individuals with familial adenomatous polyposis (FAP), a condition caused by inherited APC mutations, primarily involves surveillance and surgical interventions. However, several other Wnt/β-catenin pathway inhibitors are under investigation and provide a basis for comparison with this compound.
| Therapeutic Agent | Target | Preclinical Model | Efficacy | Clinical Data (in relevant populations) |
| This compound | Tankyrase 1/2 | APC-mutant CRC xenografts | Up to ~64% tumor growth inhibition[1] | Phase I: 23.5% of patients with advanced solid tumors (mostly CRC) achieved stable disease[1][2][3][4] |
| G007-LK | Tankyrase 1/2 | APC-mutant CRC xenografts (SW403) | Up to 71% tumor growth inhibition | Not available |
| WNT974 (LGK974) | Porcupine (PORCN) | SNU1076 xenograft model | Significant tumor growth inhibition (T/C: 25%) | Phase I: 16% of patients with advanced solid tumors had stable disease[5] |
| ICG-001 | β-catenin/CBP Interaction | Gastric cancer xenografts | Significant inhibition of tumor growth and metastasis | Not available in APC-mutant CRC |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: Wnt/β-catenin signaling in the context of APC mutation and this compound intervention.
Caption: Experimental workflow for in vivo efficacy testing using patient-derived xenografts.
Experimental Protocols
In Vivo Colorectal Cancer Xenograft Model for Efficacy Assessment
A standard experimental protocol for evaluating the in vivo efficacy of therapeutic agents in APC-mutant colorectal cancer involves the use of patient-derived xenografts (PDX) or cell line-derived xenografts (CDX).
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or nude mice) are used to prevent graft rejection.
-
Tumor Implantation:
-
PDX: Freshly resected human colorectal tumor tissue with confirmed APC mutations is fragmented and surgically implanted subcutaneously into the flank of the mice.
-
CDX: A suspension of cultured human colorectal cancer cells with known APC mutations (e.g., SW480, HCT-116) is injected subcutaneously into the flank of the mice.
-
-
Tumor Growth and Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length × Width²) / 2. Animal body weight is also monitored as an indicator of toxicity.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The therapeutic agent (e.g., this compound) is administered according to the planned dosing schedule and route (e.g., oral gavage). The control group receives a vehicle solution.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study. Other endpoints may include tumor regression and survival analysis.
-
Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors can be excised for analysis of target engagement and downstream pathway modulation (e.g., levels of Axin2, β-catenin).
Conclusion
This compound demonstrates a favorable safety profile and preliminary anti-tumor activity in patients with advanced solid tumors, particularly those with colorectal cancer, which are frequently driven by APC mutations. Preclinical data show promising tumor growth inhibition. When compared to other investigational Wnt/β-catenin pathway inhibitors, this compound's efficacy is within a comparable range to other Tankyrase inhibitors like G007-LK. However, direct comparative studies are lacking. The development of targeted therapies for APC-mutant tumors remains an area of significant unmet need, and further clinical investigation of this compound, both as a monotherapy and in combination regimens, is warranted.
References
- 1. Targeting ligand-dependent wnt pathway dysregulation in gastrointestinal cancers through porcupine inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. A Review of Potential Agents for Colon Cancer Interception in FAP Patients: Evidence from Preclinical Studies in APCMin/+ Mice [mdpi.com]
- 5. Phase 1 study of single-agent WNT974, a first-in-class Porcupine inhibitor, in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Targets: A Comparative Guide to Next-Generation PARP1-Selective Inhibitors and Basroparib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two distinct classes of emerging cancer therapeutics: next-generation PARP1-selective inhibitors and the tankyrase inhibitor, Basroparib. Leveraging preclinical and clinical data, this document elucidates their divergent mechanisms of action, therapeutic potential, and safety profiles, offering a comprehensive resource for evaluating their respective applications in oncology.
At the forefront of precision medicine, targeted therapies are continually evolving to exploit the specific vulnerabilities of cancer cells. This guide delves into two such innovative approaches: the highly selective inhibition of PARP1, a key enzyme in DNA damage repair, and the modulation of the Wnt/β-catenin signaling pathway through tankyrase inhibition by this compound. While both strategies aim to induce cancer cell death, they operate through fundamentally different biological pathways, making a direct head-to-head comparison of efficacy challenging. Instead, this guide will illuminate the distinct characteristics, experimental validation, and clinical progress of each, providing a framework for understanding their unique therapeutic niches.
Section 1: Next-Generation PARP1-Selective Inhibitors
First-generation PARP inhibitors, which target both PARP1 and PARP2, have marked a significant advancement in the treatment of cancers with homologous recombination repair (HRR) deficiencies, such as those with BRCA1/2 mutations. However, their clinical utility can be limited by hematological toxicities, believed to be associated with PARP2 inhibition.[1] Next-generation inhibitors are designed to selectively target PARP1, aiming to enhance the therapeutic window by maintaining or improving anti-tumor activity while reducing side effects.[2]
Mechanism of Action: The DNA Damage Repair Pathway
Poly (ADP-ribose) polymerase 1 (PARP1) plays a critical role in the repair of single-strand DNA breaks (SSBs). When these breaks occur, PARP1 is recruited to the site of damage and synthesizes poly(ADP-ribose) (PAR) chains, which in turn recruit other DNA repair proteins. Inhibition of PARP1's enzymatic activity prevents the repair of SSBs. In cancer cells with HRR deficiencies, these unrepaired SSBs accumulate and, during DNA replication, lead to double-strand breaks (DSBs). The inability to repair these DSBs results in genomic instability and, ultimately, cell death, a concept known as synthetic lethality.[3][4]
Caption: PARP1's role in DNA repair and the mechanism of synthetic lethality with PARP1 inhibitors in HRR-deficient cells.
Featured Next-Generation PARP1-Selective Inhibitor: Saruparib (AZD5305)
Saruparib is a potent and highly selective oral inhibitor of PARP1.[1][5] Preclinical studies have demonstrated its superior selectivity for PARP1 over PARP2, which is hypothesized to translate into a better safety profile.[6]
Table 1: In Vitro Potency and Selectivity of Saruparib
| Compound | Target | IC50 (nM) | Selectivity (PARP2/PARP1) | Reference |
| Saruparib (AZD5305) | PARP1 | 3 | >460-fold | [1][7] |
| PARP2 | 1400 | [1][7] |
Preclinical and Clinical Data Summary
Preclinical studies using patient-derived xenograft (PDX) models of BRCA1/2-mutated cancers have shown that Saruparib induces more potent and durable anti-tumor responses compared to the first-generation PARP inhibitor, olaparib.[8][9] In these models, Saruparib demonstrated a higher rate of complete responses and a significantly longer median progression-free survival.[9]
The ongoing Phase I/II PETRA trial (NCT04644068) is evaluating the safety and efficacy of Saruparib in patients with advanced solid tumors harboring mutations in HRR genes.[10][11] Initial results have been promising, indicating a favorable safety profile and anti-tumor activity across various cancer types.[11]
Section 2: this compound - A Tankyrase Inhibitor
This compound (formerly STP1002) represents a different therapeutic strategy, targeting the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer (CRC).[12][13]
Mechanism of Action: The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for cell proliferation, differentiation, and survival. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for degradation. Tankyrase 1 and 2 are enzymes that PARylate Axin, a key component of the destruction complex, leading to its degradation. By inhibiting tankyrases, this compound stabilizes Axin, which in turn promotes the degradation of β-catenin.[13][14] The resulting decrease in nuclear β-catenin levels reduces the transcription of Wnt target genes, such as c-Myc and Cyclin D1, thereby inhibiting cancer cell growth.[15]
Caption: The canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound on Tankyrase.
Featured Tankyrase Inhibitor: this compound (STP1002)
This compound is an orally available, selective inhibitor of both tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2).[13]
Table 2: In Vitro Potency of this compound
| Compound | Target | IC50 (nM) | Reference |
| This compound (STP1002) | TNKS1 | 5.8 | [13][16] |
| TNKS2 | 3.2 | [13][16] |
Preclinical and Clinical Data Summary
In preclinical xenograft models of colorectal cancer with APC mutations, this compound demonstrated significant tumor growth inhibition.[16] A key finding from preclinical toxicology studies was the absence of significant gastrointestinal toxicity, a concern with previous tankyrase inhibitors.[16]
A first-in-human Phase 1 clinical trial (NCT04505839) evaluated the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors, the majority of whom had colorectal cancer.[12][17] The study established a maximum tolerated dose and showed that this compound was well-tolerated, with the most common treatment-related adverse events being fatigue and nausea of mild to moderate severity.[12] Preliminary anti-tumor activity was observed, with some patients achieving stable disease.[12]
Section 3: Comparative Analysis
| Feature | Next-Generation PARP1-Selective Inhibitors (e.g., Saruparib) | This compound |
| Target | Poly (ADP-ribose) polymerase 1 (PARP1) | Tankyrase 1 and 2 (TNKS1/2) |
| Signaling Pathway | DNA Damage Repair (DDR) | Wnt/β-catenin |
| Mechanism of Action | Inhibition of single-strand break repair, leading to synthetic lethality in HRR-deficient tumors. | Stabilization of Axin, leading to β-catenin degradation and inhibition of Wnt target gene transcription. |
| Primary Target Population | Cancers with homologous recombination repair (HRR) deficiencies (e.g., BRCA1/2 mutations). | Cancers with aberrant Wnt/β-catenin signaling (e.g., APC-mutated colorectal cancer). |
| Key Preclinical Finding | Superior anti-tumor activity and durability compared to first-generation PARP inhibitors in BRCA-mutated models.[8][9] | Potent anti-tumor efficacy in APC-mutated CRC models without significant GI toxicity.[16] |
| Clinical Status | Phase I/II (Saruparib - PETRA trial)[10] | Phase I completed (NCT04505839)[12] |
| Reported Adverse Events (Clinical) | Generally well-tolerated with a favorable safety profile.[11] | Mild/moderate fatigue and nausea.[12] |
Section 4: Experimental Protocols
PARP1 Enzyme Inhibition Assay
Objective: To determine the in vitro potency of a compound in inhibiting the enzymatic activity of PARP1.
Methodology: A common method is a biochemical assay that measures the formation of poly(ADP-ribose) (PAR).
-
Reaction Setup: Recombinant human PARP1 enzyme is incubated with a test compound at various concentrations in a reaction buffer containing NAD+ (the substrate for PAR synthesis) and sheared DNA (to activate the enzyme).
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30 minutes at 30°C).
-
Detection: The amount of PAR produced is quantified. This can be done using various methods, such as an ELISA-based assay with an anti-PAR antibody or a fluorescence polarization assay using a fluorescently labeled NAD+ analog.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the PARP1 activity (IC50) is calculated by fitting the data to a dose-response curve.
Caption: A generalized workflow for determining the IC50 of a PARP1 inhibitor.
Tankyrase Inhibition Assay
Objective: To assess the ability of a compound to inhibit tankyrase activity, often measured by its effect on the Wnt/β-catenin signaling pathway.
Methodology: A cell-based reporter assay is frequently used.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid (e.g., Renilla luciferase for normalization).
-
Treatment: The transfected cells are treated with the test compound at various concentrations. Wnt signaling can be stimulated using Wnt3a-conditioned media or a GSK3β inhibitor like LiCl.
-
Incubation: Cells are incubated for a sufficient period (e.g., 24 hours) to allow for changes in reporter gene expression.
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The IC50 value is determined by plotting the normalized luciferase activity against the compound concentration.
Caption: A typical workflow for a cell-based tankyrase inhibition assay using a luciferase reporter.
Conclusion
Next-generation PARP1-selective inhibitors and the tankyrase inhibitor this compound exemplify the progress in developing targeted cancer therapies with distinct and well-defined mechanisms of action. Saruparib and its class hold promise for improving upon the success of first-generation PARP inhibitors by potentially offering a better safety profile and enhanced efficacy in HRR-deficient tumors. In contrast, this compound is pioneering a different approach by targeting the Wnt/β-catenin pathway, a critical driver in cancers like APC-mutated colorectal cancer.
For researchers and drug developers, the choice between these or similar agents is not one of direct competition but of strategic application based on the underlying molecular drivers of a specific cancer. Understanding their unique signaling pathways, preclinical and clinical data, and the experimental methodologies used for their evaluation is paramount for advancing these promising therapies into the clinic and improving patient outcomes. This guide serves as a foundational resource for navigating the scientific landscape of these two innovative classes of anti-cancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The PARP1 selective inhibitor saruparib (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models - ecancer [ecancer.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. PETRA - Victorian Cancer Trials Link [trials.cancervic.org.au]
- 12. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A First-In-Human Dose-Escalation Phase I Study of this compound, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Disposal of Basroparib: A Guide for Laboratory Professionals
Essential Procedures for the Safe Management of a Potent Research Compound
For researchers, scientists, and drug development professionals handling investigational compounds like Basroparib, a PARP inhibitor, ensuring proper disposal is a critical component of laboratory safety and environmental responsibility.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, step-by-step procedures based on general best practices for the disposal of potent pharmaceutical compounds and PARP inhibitors.[2]
Crucially, this information should supplement, not replace, the official SDS for this compound, which must be consulted for definitive disposal instructions.
I. Understanding the Nature of this compound Waste
This compound is a potent, targeted therapy agent.[2][3] As such, all materials that come into contact with it should be considered hazardous waste. This includes:
-
Pure Compound: Unused or expired this compound.
-
Contaminated Labware: Pipette tips, vials, flasks, and other disposable equipment.
-
Contaminated Personal Protective Equipment (PPE): Gloves, lab coats, and other protective gear.
-
Solutions: Any solutions containing this compound.
-
Spill Cleanup Materials: Absorbents and other materials used to clean spills.[4]
II. Step-by-Step Disposal Protocol
The following steps outline a safe and compliant procedure for the disposal of this compound waste.
Step 1: Segregation of Waste
Proper segregation is the foundation of safe waste management.[5]
-
Designated Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically for this compound waste.[5]
-
Avoid Mixing: Never mix this compound waste with other chemical or general laboratory waste.[6]
-
Solid vs. Liquid: Use separate containers for solid and liquid waste.[4]
Step 2: Labeling
Accurate and thorough labeling is a regulatory requirement and essential for the safety of all personnel.
-
Clear Identification: The label must clearly state "Hazardous Waste" and "this compound."
-
Composition: For solutions, list all chemical components and their approximate concentrations.
-
Hazard Symbols: Use appropriate hazard pictograms as indicated in the SDS.
Step 3: Storage
Temporary storage of this compound waste within the laboratory requires careful consideration.
-
Secure Location: Store waste containers in a designated, secure area away from general traffic.
-
Secondary Containment: Place containers in a secondary bin or tray to contain any potential leaks.
-
Ventilation: Ensure adequate ventilation in the storage area.[7]
-
Limited Accumulation: Do not accumulate large quantities of waste in the laboratory. Adhere to institutional limits on waste accumulation.[5][8]
Step 4: Disposal
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.[8]
-
Documentation: Complete all required waste disposal forms and documentation accurately.
-
Professional Disposal: The waste will be transported to a permitted treatment, storage, and disposal facility (TSDF) for incineration or other appropriate treatment.[1]
III. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and the institutional EHS office immediately.
-
Protect Yourself: Don appropriate PPE, including a lab coat, gloves, and eye protection, before attempting to clean a small spill.
-
Containment: Use a chemical spill kit to absorb and contain the spill.
-
Cleanup: Carefully collect all contaminated materials and place them in a designated hazardous waste container.[9]
-
Decontaminate: Clean the spill area thoroughly with an appropriate decontaminating solution.
IV. Data and Decision Making
The following table summarizes the key disposal considerations for different types of this compound waste.
| Waste Type | Container | Labeling Requirements | Disposal Pathway |
| Solid Waste (e.g., contaminated gloves, pipette tips) | Lined, puncture-resistant container | "Hazardous Waste - Solid," "this compound" | Via institutional EHS to a licensed waste facility |
| Liquid Waste (e.g., solutions containing this compound) | Leak-proof, compatible container | "Hazardous Waste - Liquid," "this compound," list of all components and concentrations | Via institutional EHS to a licensed waste facility |
| Sharps (e.g., contaminated needles) | Approved sharps container | "Hazardous Waste - Sharps," "this compound" | Via institutional EHS to a licensed waste facility |
| Empty Containers | Triple-rinse with a suitable solvent | Deface original label | Dispose of as regular lab glass or plastic waste, collect rinsate as hazardous liquid waste.[1] |
V. Logical Workflow for Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them [mdpi.com]
- 3. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. risk.byu.edu [risk.byu.edu]
- 5. documents.uow.edu.au [documents.uow.edu.au]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. odu.edu [odu.edu]
- 9. oncologymedinfo.com [oncologymedinfo.com]
Essential Safety and Handling of Basroparib: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds such as Basroparib. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, operational workflows, and disposal plans to minimize risk and ensure compliance with safety standards.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted to determine the specific PPE required for any procedure involving this compound.[1] However, based on the handling of similar hazardous drugs, the following table summarizes the recommended PPE.
| PPE Category | Minimum Recommended Equipment | Rationale |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) or a powered air-purifying respirator (PAPR) for procedures with a high risk of aerosolization.[2][3] | To protect against inhalation of hazardous drug particles, which can be fatal. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a splash hazard.[2][3][4] | To prevent eye contact with the compound, which can cause serious irritation. |
| Hand Protection | Double gloving with chemotherapy-rated gloves is required.[5] Gloves must be inspected before use and changed regularly. | To prevent skin contact, as the compound may be harmful if absorbed through the skin. |
| Body Protection | A disposable gown made of a material resistant to chemotherapy drugs should be worn.[5][6] This should be supplemented with a lab coat.[3] | To protect skin and clothing from contamination. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory.[3] Shoe covers may be necessary depending on the risk assessment. | To protect against spills and dropped items. |
Experimental Workflow for Handling this compound
The following diagram outlines a standard workflow for handling this compound in a laboratory setting, from preparation to disposal, to ensure minimal exposure and contamination.
Caption: Workflow for safe handling of this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled as "Cytotoxic Sharps Waste".[7][8]
-
Solid Waste: Contaminated items such as gloves, gowns, bench paper, and vials should be disposed of in a dedicated, leak-proof, and clearly labeled "Cytotoxic Waste" or "Chemotherapy Waste" container.[7] These containers are often yellow or red with the appropriate biohazard symbol.[7][9]
-
Liquid Waste: Unused solutions of this compound or contaminated liquids should be collected in a sealed, leak-proof container labeled as "Cytotoxic Liquid Waste".[10] Do not dispose of this waste down the drain.
Storage and Disposal:
-
All waste containers should be sealed when not in use and when they are three-quarters full.[9]
-
Store sealed waste containers in a secure, designated area away from general laboratory traffic until they are collected by a licensed hazardous waste disposal service.
-
Follow all institutional, local, and national regulations for the disposal of cytotoxic and hazardous chemical waste.[11]
Emergency Procedures:
In the event of a spill or personnel exposure, follow these immediate steps:
-
Spill:
-
Evacuate the immediate area and alert others.
-
If safe to do so, contain the spill using a chemotherapy spill kit.
-
Wear appropriate PPE, including a respirator, during cleanup.
-
Collect all contaminated materials and dispose of them as cytotoxic waste.
-
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[4] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.[4] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the Safety Data Sheet (if available) or information about the compound to the medical personnel.
References
- 1. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pogo.ca [pogo.ca]
- 6. whca.org [whca.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. actenviro.com [actenviro.com]
- 9. hse.ie [hse.ie]
- 10. rcsi.com [rcsi.com]
- 11. medprodisposal.com [medprodisposal.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
